5-Cyano-2-methoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-cyano-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCPLGOLLHOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629624 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612833-37-1 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Cyano-2-methoxyphenylboronic Acid: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-methoxyphenylboronic acid, identified by the CAS number 612833-37-1 , is a highly functionalized organoboron compound that has emerged as a critical building block in modern organic synthesis.[1] Its unique structural features, comprising a nitrile group and a methoxy substituent on the phenyl ring, render it a versatile reagent for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical and physical properties, safety and handling protocols, and its pivotal role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The strategic placement of the cyano and methoxy groups allows for electronic and steric modulation in synthetic transformations, making it a valuable tool in the development of novel pharmaceuticals and functional materials.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 612833-37-1 | [1] |
| Molecular Formula | C₈H₈BNO₃ | [2] |
| Molecular Weight | 176.97 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 211 - 212 °C | [3] |
| Solubility | Generally soluble in polar organic solvents. Arylboronic acids exhibit varying solubility in organic solvents, with enhanced solubility often observed in ethers and ketones. | [4] |
| Storage | Recommended storage at -20°C or under an inert atmosphere at 2-8°C. | [1] |
Structural Elucidation and Characterization
The structural integrity and purity of this compound are typically confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a fundamental tool for the structural verification of this compound. The reported ¹H NMR data in deuterated dimethyl sulfoxide (DMSO-d₆) is as follows:
-
¹H NMR (300MHz, DMSO-d₆): δ 8.03 (s, 2H), 7.86-7.78 (m, 2H), 7.13 (d, J=11.6Hz, 1H), 3.85 (s, 3H).[5]
The singlet at 8.03 ppm can be attributed to the two hydroxyl protons of the boronic acid group. The multiplet between 7.86-7.78 ppm corresponds to the aromatic protons, and the doublet at 7.13 ppm represents the remaining aromatic proton. The sharp singlet at 3.85 ppm is characteristic of the methoxy group's protons.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. As recommended, storage at -20°C or under an inert atmosphere at 2-8°C is ideal to ensure long-term stability.[1]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in many pharmaceutical agents and organic materials.
The presence of the electron-withdrawing cyano group and the electron-donating methoxy group on the boronic acid can influence the reactivity and regioselectivity of the coupling reaction. The methoxy group at the ortho position can also play a role in the stabilization of the palladium catalyst through coordination.
General Reaction Scheme
References
- 1. This compound 612833-37-1, CasNo.612833-37-1 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 2. (2-Cyano-5-methoxyphenyl)boronic acid | 1333265-27-2 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 5-Cyano-2-methoxyphenylboronic acid: Properties, Reactivity, and Applications in Modern Synthesis
This guide provides a comprehensive technical overview of 5-Cyano-2-methoxyphenylboronic acid (CAS No. 612833-37-1), a versatile bifunctional reagent increasingly utilized by researchers in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and present field-proven experimental protocols to empower scientists in its effective application.
Introduction: A Strategic Building Block
This compound belongs to the critically important class of arylboronic acids, reagents that have revolutionized carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Its strategic value lies in the orthogonal reactivity of its two key functional groups: the boronic acid moiety, which serves as the nucleophilic partner in palladium catalysis, and the cyano group, a versatile functional handle that can be further elaborated or act as a key pharmacophoric element. The ortho-methoxy group exerts a significant electronic and steric influence, modulating the reactivity of the boronic acid and influencing the conformation of the resulting biaryl products.[3][4] This unique combination makes it a valuable building block for creating complex molecular architectures, particularly in the synthesis of bioactive molecules and advanced materials.[2][5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is paramount for its successful application in synthesis, ensuring proper handling, reaction setup, and product characterization.
Physical Properties
This compound is typically supplied as an off-white to light yellow solid and is stable under normal laboratory conditions when stored correctly.[7] Due to the potential for dehydration to form the corresponding boroxine anhydride, it is recommended to store the compound in an inert atmosphere at 2-8°C.[7][8]
| Property | Value | Source(s) |
| CAS Number | 612833-37-1 | [1][9] |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | [9][10] |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 211-212 °C (Predicted) | [7] |
| pKa | 7.19 ± 0.58 (Predicted) | [7] |
| SMILES | COC1=CC=C(C#N)C=C1B(O)O | [8] |
Solubility Insights: While quantitative solubility data for this specific compound is not widely published, general principles for substituted phenylboronic acids apply. It is expected to exhibit low solubility in nonpolar hydrocarbon solvents and higher solubility in polar organic solvents such as ethers (e.g., THF, 1,4-dioxane) and ketones (e.g., acetone).[11][12][13] This solubility profile is crucial when selecting an appropriate solvent system for reactions to ensure all components remain in solution for efficient reactivity.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected characteristic spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Data reported in patent literature for a solution in DMSO-d₆ shows the following key signals:[7]
-
δ ~8.03 (s, 2H): This broad singlet corresponds to the two acidic protons of the B(OH)₂ group. The chemical shift can vary depending on concentration and water content.
-
δ 7.86-7.78 (m, 2H): This multiplet represents the aromatic protons ortho and para to the boronic acid group.
-
δ ~7.13 (d, 1H): This doublet corresponds to the aromatic proton ortho to the methoxy group.
-
δ ~3.85 (s, 3H): This sharp singlet is characteristic of the methoxy (-OCH₃) group protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum is useful for confirming the carbon skeleton. Based on established substituent effects on benzene rings, the following approximate chemical shifts are predicted:[7][14]
-
~160-165 ppm: Quaternary carbon attached to the methoxy group (C-OCH₃).
-
~135-140 ppm: Aromatic carbons adjacent to the cyano group and the boronic acid.
-
~110-130 ppm: Other aromatic carbons and the quaternary carbon attached to the boronic acid.
-
~118 ppm: Cyano group carbon (-C≡N).
-
~56 ppm: Methoxy carbon (-OCH₃).
Infrared (IR) Spectroscopy: FTIR spectroscopy is a rapid method to verify the presence of key functional groups.
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the boronic acid group, often involved in hydrogen bonding.[15]
-
~2230-2220 cm⁻¹ (sharp): C≡N stretching of the nitrile group.[16]
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1380-1320 cm⁻¹: Asymmetric B-O stretching.[15]
-
~1250 cm⁻¹: Aryl-O stretching of the methoxy ether.[16]
Chemical Reactivity and Synthetic Utility
The primary utility of this compound stems from its role in Suzuki-Miyaura cross-coupling reactions. This reaction provides a powerful and versatile method for constructing biaryl structures, which are prevalent in many pharmaceutical agents.[5][6][17]
The Suzuki-Miyaura Coupling Reaction
The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands is critical; bulky, electron-rich ligands (e.g., SPhos, XPhos) often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with challenging substrates like aryl chlorides.[14][17]
-
Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-ate complex).[14] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can depend on the substrate's sensitivity to basic conditions and the solvent system.
-
Solvent: The solvent must solubilize all components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently employed, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate complex.[2]
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Arylboronic acids are indispensable tools in the synthesis of kinase inhibitors, a major class of anticancer drugs.[18][19] The biaryl motif is a common scaffold in these inhibitors, often serving to occupy adjacent hydrophobic pockets in the ATP-binding site of the kinase. The specific substitution pattern of this compound makes it an attractive building block for this purpose. For instance, patent literature describes its use in the synthesis of pyrazole-based macrocyclic compounds targeting kinases like BMPR2, which is implicated in diseases such as pulmonary arterial hypertension.[19]
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols
The following protocols are representative and should be adapted and optimized for specific substrates and scales. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a typical cross-coupling reaction between this compound and a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (0.03 equivalents) or PdCl₂(dppf) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be stirred to ensure good mixing.
-
Degassing: Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. This further removes dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 eq) to the flask.
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Safety and Handling
This compound should be handled in accordance with good laboratory practice.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. Handle in a well-ventilated area or fume hood.
-
Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.
-
Storage: Keep the container tightly closed and store in a cool, dry place (2-8°C) under an inert atmosphere.[7][8]
Conclusion
This compound is a highly valuable and versatile reagent for modern organic synthesis. Its defined structure, predictable reactivity in Suzuki-Miyaura coupling, and the presence of two distinct functional groups make it a strategic choice for constructing complex molecules in drug discovery and materials science. The insights and protocols provided in this guide are intended to equip researchers with the technical knowledge to confidently and effectively utilize this powerful building block in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (2-Cyano-5-methoxyphenyl)boronic acid | 1333265-27-2 [sigmaaldrich.cn]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Cyano-2-methoxyphenylboronic acid: A Keystone Reagent in Modern Drug Discovery
This guide provides an in-depth technical overview of 5-Cyano-2-methoxyphenylboronic acid, a versatile aromatic boronic acid derivative. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's structural and chemical properties, provides field-proven synthetic and application protocols, and discusses its strategic importance in the synthesis of complex pharmaceutical agents.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic compound featuring a boronic acid group, a nitrile (-CN) group, and a methoxy (-OCH₃) ether on a benzene ring. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a highly valuable building block in organic synthesis, particularly for creating carbon-carbon bonds through transition-metal catalyzed cross-coupling reactions.
The methoxy group at the ortho position to the boronic acid can influence the reactivity and stability of the C-B bond, while the cyano group at the meta position acts as a strong electron-withdrawing group and a key pharmacophore or synthetic handle for further molecular elaboration.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | [1] |
| CAS Number | 612833-37-1 | [2] |
| Appearance | White to off-white solid | N/A |
| Synonyms | (5-Cyano-2-methoxyphenyl)boronic acid, 2-Methoxy-5-cyanophenylboronic acid | [1] |
Molecular Structure
The structure of this compound is defined by the ortho-methoxy and meta-cyano substituents relative to the boronic acid group on the phenyl ring. This substitution pattern is crucial for its reactivity in synthetic applications.
Caption: 2D structure of this compound.
Synthesis Protocol: A Field-Proven Methodology
The synthesis of this compound is reliably achieved through a lithium-halogen exchange followed by borylation. The following protocol is adapted from established procedures in the patent literature, demonstrating a robust and scalable method for its preparation.[3]
Causality of Experimental Choices:
-
Starting Material: 3-Bromo-4-methoxybenzonitrile is selected as it possesses the required methoxy and cyano groups in the correct positions relative to the bromine, which will be replaced by the boronic acid group.
-
Reagents: n-Butyllithium is a powerful organolithium reagent used to perform the lithium-halogen exchange at the bromine position, creating a highly nucleophilic aryllithium intermediate. Triisopropyl borate serves as the boron electrophile that traps this intermediate.
-
Conditions: The reaction is conducted at a very low temperature (-78°C) to prevent side reactions and ensure the stability of the aryllithium species. Tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve the reagents and its stability at low temperatures.
-
Workup: An acidic workup with aqueous phosphoric acid is crucial to hydrolyze the borate ester intermediate to the desired boronic acid.
Experimental Protocol: Synthesis of this compound[3]
-
Reaction Setup: To a solution of 3-bromo-4-methoxybenzonitrile (15 g, 71 mmol) and triisopropyl borate (27 g, 0.14 mol) in tetrahydrofuran (250 mL), cool the mixture to -78°C under a nitrogen atmosphere.
-
Lithiation: Slowly add a 2.5 M solution of n-butyllithium in hexanes (43 mL, 0.11 mol) to the reaction mixture while maintaining the temperature at -78°C.
-
Reaction: Stir the mixture at -78°C for 2 hours.
-
Quenching and Workup: Add 7% aqueous phosphoric acid solution (150 mL) to the reaction mixture to quench the reaction.
-
Isolation: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography as needed.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of biaryl compounds prevalent in pharmaceuticals.[2]
Trustworthiness of the Protocol: The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology known for its high functional group tolerance, mild reaction conditions, and commercial availability of reagents. The protocol described below is a self-validating system, as the formation of the desired product confirms the successful orchestration of the catalytic cycle.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Exemplary Experimental Protocol: Suzuki Coupling[4]
This procedure illustrates the coupling of this compound with a heterocyclic chloride to synthesize a key intermediate for a DNA Polymerase Theta inhibitor.
-
Reaction Setup: In a reaction vial under a nitrogen atmosphere, combine methyl 4-chloro-6-methylpyridine-3-carboxylate (800 mg, 4.3 mmol), this compound (1525 mg, 8.6 mmol), potassium carbonate (K₂CO₃, 1191 mg, 8.6 mmol), and a palladium catalyst such as Pd(dtbpf)Cl₂ (281 mg, 0.43 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Reaction: Stir the mixture vigorously at 80°C for 4 hours.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting materials.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired biaryl compound.
Scientific Insights: Stability and Reactivity Considerations
While powerful, the use of arylboronic acids requires an understanding of potential side reactions. The most common undesired pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.
-
Mechanism: This reaction can be catalyzed by acid or base and is influenced by temperature and the electronic nature of the aryl group. For this compound, the presence of the electron-withdrawing cyano group can influence its susceptibility to this side reaction under certain conditions.
-
Mitigation Strategies: To minimize protodeboronation, it is crucial to use degassed solvents, maintain an inert atmosphere, and optimize reaction times. The "slow release" of the boronic acid from a more stable precursor, like a MIDA boronate ester, can also be employed for particularly sensitive substrates.
Handling and Safety
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture, which can affect its integrity.
-
Incompatibilities: Avoid strong oxidizing agents.
This guide provides a comprehensive technical foundation for the effective use of this compound. By understanding its core properties and applying robust, field-vetted protocols, researchers can confidently leverage this key building block to accelerate the discovery and development of novel chemical entities.
References
- 1. US7232821B2 - (2-((2-alkoxy)-phenyl) -cyclopent-1enyl) aromatic carbo and heterocyclic acid and derivatives - Google Patents [patents.google.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. US10626112B2 - Heterocyclic sulfonamide derivative and medicine comprising same - Google Patents [patents.google.com]
- 4. WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors - Google Patents [patents.google.com]
A Technical Guide to the Solubility Profile of 5-Cyano-2-methoxyphenylboronic Acid in Organic Solvents
Introduction: The Synthetic Value and Physicochemical Challenge
5-Cyano-2-methoxyphenylboronic acid (CAS No. 612833-37-1) is a highly functionalized organoboron compound, increasingly recognized as a pivotal building block in modern organic synthesis.[][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3][4] The strategic placement of the cyano, methoxy, and boronic acid groups on the phenyl ring offers multiple points for molecular elaboration and influences the electronic properties of the molecule.
However, the successful application of any reagent in synthesis, purification, and formulation is fundamentally governed by its solubility. A poorly understood solubility profile can lead to suboptimal reaction kinetics, challenging purifications, and unforeseen precipitation issues. This guide provides an in-depth analysis of the factors governing the solubility of this compound, offers a predictive solubility profile based on first principles and data from analogous structures, and details a robust experimental protocol for precise solubility determination.
Section 1: Molecular Structure and Its Influence on Solubility
The solubility of a compound is a direct consequence of the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[5][6] The structure of this compound presents a fascinating case study in competing intermolecular forces.
-
The Boronic Acid Moiety (-B(OH)₂): This is the primary polar, protic functional group. The two hydroxyl groups are excellent hydrogen bond donors and acceptors, promoting solubility in protic solvents like alcohols. This group is also a Lewis acid.[3] A critical consideration for boronic acids is their propensity to undergo reversible dehydration to form a cyclic anhydride known as a boroxine. This equilibrium is influenced by the solvent, temperature, and concentration, which can lead to variability in solubility measurements.[7][8]
-
The Cyano Group (-C≡N): This group is strongly polar and a potent electron-withdrawing group. The nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. Its strong dipole moment facilitates interactions with polar aprotic solvents.[9]
-
The Methoxy Group (-OCH₃): The ether linkage introduces polarity and the oxygen atom can act as a hydrogen bond acceptor. It contributes to overall solubility in a wide range of polar solvents.
-
The Phenyl Ring: The aromatic core is nonpolar and engages in van der Waals forces and π-stacking interactions. It is the primary driver for solubility in nonpolar aromatic solvents and a deterrent to solubility in highly polar or aqueous media.
The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in polar organic solvents and limited solubility in nonpolar aliphatic hydrocarbons.
Caption: Key molecular interactions governing solubility.
Section 2: Predicted and Analog-Derived Solubility Profile
While specific, quantitative solubility data for this compound is not extensively published, a reliable qualitative and semi-quantitative profile can be constructed from the principles discussed above and by examining published data for structurally related compounds like phenylboronic acid and its substituted derivatives. Studies on phenylboronic acid consistently show high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][10][11] The introduction of two additional polar groups (cyano and methoxy) is expected to enhance solubility in polar solvents relative to the unsubstituted parent compound.
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Analogous Behavior |
| Polar Protic | Methanol, Ethanol | High to Very High | Strong hydrogen bonding interactions with the boronic acid, cyano, and methoxy groups. |
| Polar Aprotic | THF, Acetone, DMF, DMSO | High to Very High | Strong dipole-dipole interactions and hydrogen bond acceptance. Phenylboronic acid shows high solubility in acetone and ethers.[7][11] |
| Ethers | Diethyl Ether, Dioxane | Moderate to High | Good balance of polarity to solvate the functional groups without being sterically hindered. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Can solvate the molecule, but lacks strong hydrogen bonding capabilities. Phenylboronic acid has moderate solubility in chloroform.[7][10] |
| Aromatic | Toluene | Low to Moderate | The phenyl ring of the solute can interact with the solvent, but the polar functional groups are poorly solvated. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low to Insoluble | The nonpolar solvent cannot overcome the strong intermolecular forces of the crystalline solute. Phenylboronic acids consistently show very low solubility in hydrocarbons.[7][11] |
Section 3: Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain actionable, quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]
Principle
A slurry of the solid compound in the test solvent is agitated at a constant temperature until the solution reaches equilibrium (saturation). After phase separation, the concentration of the solute in the clear supernatant is measured by a suitable analytical method.
Step-by-Step Methodology
-
Material Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a 4 mL glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial into an orbital shaker or rotator housed within a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C).
-
Agitate the slurry for a minimum of 24 hours. A 48-hour period is often preferred for boronic acids to ensure the dissolution/re-precipitation and any acid/boroxine equilibria have been fully established.
-
-
Sample Preparation and Filtration:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow for complete sedimentation of the excess solid.
-
Carefully draw a sample of the clear supernatant using a disposable syringe.
-
Immediately attach a 0.22 µm syringe filter (PTFE is suitable for most organic solvents) and dispense the saturated solution into a clean, tared vial. This step is critical to remove all particulate matter.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved.
-
Calculate solubility as (mass of residue / mass of solvent).
-
-
Quantitative Analysis (Primary Method):
-
Accurately weigh the vial with the filtered solution, then add a precise mass of a suitable diluent solvent to achieve a known dilution factor.
-
Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC-UV) method against a calibration curve prepared from known concentrations of this compound.
-
Calculate the original concentration in the saturated solution to determine solubility in mg/mL or mol/L.
-
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Self-Validating Systems and Trustworthiness
-
Confirming Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). The solubility value should be constant across the later time points.
-
Mass Balance: The amount of undissolved solid should be visually confirmed at the end of the experiment. If all solid dissolves, the experiment must be repeated with more solute.
-
Analytical Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to standard laboratory practices.
Conclusion: From Prediction to Practical Application
This compound is a molecule with competing polar and nonpolar features, leading to a highly solvent-dependent solubility profile. Theoretical analysis and data from analogous compounds strongly predict high solubility in polar aprotic and protic organic solvents, with diminishing solubility as solvent polarity decreases. For researchers and process chemists, this profile suggests that solvents like THF, acetone, and methanol are excellent choices for reaction media, while nonpolar hydrocarbons like hexane are effective as anti-solvents for crystallization and purification. The provided experimental protocol offers a robust framework for obtaining the precise, quantitative data needed to optimize synthetic processes, ensuring the efficient and reliable application of this valuable chemical building block.
References
- 2. scbt.com [scbt.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of 5-Cyano-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Stability in Drug Discovery
In the landscape of modern drug discovery and development, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of successful research and commercialization. An incomplete understanding of a compound's stability profile can lead to significant setbacks, including compromised purity, loss of reactivity, and the generation of potentially toxic impurities. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the stability and optimal storage conditions for 5-Cyano-2-methoxyphenylboronic acid, a versatile building block in medicinal chemistry. Our focus is to blend theoretical principles with actionable, field-proven protocols to ensure the integrity and reliability of this crucial reagent in your research endeavors.
Physicochemical Properties and Structural Features Influencing Stability
This compound possesses a unique combination of functional groups that dictate its reactivity and stability. Understanding these structural nuances is paramount to predicting its behavior under various conditions.
-
The Boronic Acid Moiety: Boronic acids are known to be sensitive to certain conditions. The boron atom is electrophilic and can readily undergo reactions that cleave the carbon-boron bond.
-
The Cyano Group: As a potent electron-withdrawing group, the cyano substituent increases the Lewis acidity of the boronic acid. This heightened acidity can influence its reactivity in cross-coupling reactions but may also impact its stability, particularly concerning protodeboronation.
-
The Ortho-Methoxy Group: The methoxy group at the ortho position can exert both steric and electronic effects. It can potentially influence the conformation of the boronic acid group and participate in intramolecular interactions that may stabilize or destabilize the molecule.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are based on established best practices for arylboronic acids.
Optimal Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[1] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Minimizes exposure to oxygen and moisture. |
| Light | Protect from light[2] | Prevents potential photolytic degradation. |
| Moisture | Store in a dry environment[1][3] | Boronic acids are susceptible to hydrolysis and dehydration-rehydration cycles. |
| Container | Tightly sealed, opaque container[1][2][3] | Prevents exposure to air, moisture, and light. |
Handling Precautions:
-
Always handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]
-
Avoid contact with skin and eyes.[1][3] In case of contact, rinse thoroughly with water.
-
Minimize the time the container is open to the atmosphere to reduce exposure to moisture and air.
-
For weighing and transferring, use a glove box or an inert atmosphere if possible, especially for long-term storage of opened containers.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental outcomes. The two primary degradation mechanisms for arylboronic acids are protodeboronation and oxidation.
Protodeboronation:
Protodeboronation is the cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 3-methoxybenzonitrile) and boric acid.[4] This process can be catalyzed by acid or base.[4] The electron-withdrawing nature of the cyano group may influence the susceptibility of the C-B bond to cleavage.
Caption: Proposed protodeboronation of this compound.
Oxidation:
Arylboronic acids are susceptible to oxidation, which typically yields the corresponding phenol.[5] In the case of this compound, oxidation would likely lead to the formation of 5-cyano-2-methoxyphenol. This process can be initiated by atmospheric oxygen, especially in the presence of light, or by oxidizing agents.
Caption: Proposed oxidative degradation of this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is an essential component of assessing the intrinsic stability of a compound.[6][7] This protocol outlines a systematic approach to subject this compound to various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A R2).[1][2][3][8][9]
Objective:
To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Experimental Workflow:
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in a calibrated oven at 80°C.
-
Photostability: Expose the solid compound to light as per ICH Q1B guidelines.
-
-
Sampling and Analysis:
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours for solutions; longer for solid-state stress).
-
Neutralize the acid and base-stressed samples before injection into the HPLC.
-
Analyze all samples by a stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main peak.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.
-
Calculate the mass balance to account for all the material after degradation.
-
Long-Term Stability Study Protocol
For drug development professionals, a long-term stability study is essential to establish a re-test period or shelf life for the chemical intermediate.
Objective:
To evaluate the stability of this compound under recommended storage conditions over an extended period.
Protocol Overview:
-
Batches: Use at least three primary batches of the material.[1]
-
Container Closure System: The packaging should be the same as that proposed for routine storage.[1]
-
Storage Conditions:
-
Long-term: 2-8 °C
-
Accelerated: 25 °C / 60% RH (to evaluate the impact of short-term excursions from the recommended storage conditions).[2]
-
-
Testing Frequency:
-
Analytical Tests: At each time point, the samples should be tested for:
-
Appearance
-
Assay (purity) by a validated stability-indicating HPLC method
-
Identification of any significant degradation products
-
Caption: Workflow for a long-term stability study.
Conclusion and Best Practices
The stability of this compound is a critical parameter that directly impacts its utility in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by implementing robust storage, handling, and testing protocols, researchers can ensure the quality and reliability of this important building block. The key takeaways for ensuring the stability of this compound are:
-
Store Cold, Dry, and Dark: Adherence to the recommended storage conditions of 2-8 °C, under an inert atmosphere, and protected from light is paramount.
-
Minimize Exposure: Handle the compound efficiently to minimize its exposure to atmospheric moisture and oxygen.
-
Know Your Impurities: Be aware of the potential for protodeboronation and oxidation. A well-designed stability-indicating analytical method is essential for monitoring the purity of the material over time.
-
Follow Established Guidelines: For formal stability studies, adhere to the principles outlined in the ICH guidelines to ensure the generation of high-quality, reliable data.
By integrating these principles into your laboratory practices, you can confidently utilize this compound in your synthetic endeavors, contributing to the advancement of your drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development of Stability-Indicating HPLC Methods [rsc.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
A Comprehensive Spectroscopic and Spectrometric Guide to 5-Cyano-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 5-Cyano-2-methoxyphenylboronic acid, a key building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in novel drug development and organic synthesis.
Molecular Structure and Key Features
This compound (CAS No: 612833-37-1) possesses a unique electronic and structural profile arising from the interplay of the electron-withdrawing cyano group and the electron-donating methoxy group on the phenylboronic acid scaffold. This substitution pattern significantly influences its reactivity and its spectral characteristics.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons and the methoxy group protons.
A representative ¹H NMR spectrum was reported in DMSO-d₆.[1] The two protons of the boronic acid group (-B(OH)₂) appear as a broad singlet at approximately 8.03 ppm.[1] The aromatic region displays a multiplet between 7.78 and 7.86 ppm, corresponding to two of the aromatic protons, and a doublet at 7.13 ppm (J = 11.6 Hz) for the third aromatic proton.[1] The three protons of the methoxy group (-OCH₃) resonate as a sharp singlet at 3.85 ppm.[1]
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.03 | s | 2H | B(OH)₂ |
| 7.78-7.86 | m | 2H | Ar-H |
| 7.13 | d, J=11.6 Hz | 1H | Ar-H |
| 3.85 | s | 3H | -OCH₃ |
Expert Insight: The downfield shift of the aromatic protons is a direct consequence of the deshielding effects of the electronegative cyano and boronic acid groups. The specific coupling pattern observed is dictated by the ortho, meta, and para relationships between the protons on the substituted benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal standard.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |
| C-B | ~130-140 | Carbon directly attached to the boronic acid group. |
| C-OCH₃ | ~160-165 | Aromatic carbon bearing the methoxy group, significantly deshielded. |
| C-CN | ~110-115 | Aromatic carbon attached to the cyano group. |
| C-H (aromatic) | ~115-140 | Chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of the substituents. |
| -CN | ~118-125 | Carbon of the cyano group. |
| -OCH₃ | ~55-60 | Carbon of the methoxy group. |
Expert Insight: The chemical shifts are governed by the electronic environment of each carbon atom. The electron-withdrawing nature of the cyano and boronic acid groups and the electron-donating nature of the methoxy group cause predictable upfield and downfield shifts for the aromatic carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation: Use a spectrometer with a carbon probe, typically operating at 75 MHz or higher.
-
Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the FID as described for ¹H NMR. The solvent peak of DMSO-d₆ (δ 39.52 ppm) can be used for chemical shift referencing.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
In a patent document, the mass spectrum (ESI) of this compound showed a peak at m/z 178 (M+H)⁺.[1] This corresponds to the protonated molecule, confirming the molecular weight of 177.0 g/mol .
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | m/z | Assignment |
| ESI (+) | 178 | [M+H]⁺ |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
Visualizing Molecular Fragmentation
The fragmentation pattern in mass spectrometry provides valuable structural information. Below is a conceptual representation of the molecular structure and a key potential fragmentation.
Caption: Key species in ESI-MS analysis.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H, C≡N, and B-O bonds.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |
| ~2230-2210 | C≡N stretch | Cyano (-CN) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1350-1300 | B-O stretch | Boronic acid |
| ~1250 | C-O stretch | Aryl ether (-O-CH₃) |
Expert Insight: The broadness of the O-H stretching band is due to hydrogen bonding between the boronic acid groups. The sharp, intense peak for the cyano group stretch is a highly characteristic feature in the IR spectrum.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Integrated spectroscopic analysis workflow.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating analytical profile of this compound. This guide serves as a foundational resource for researchers, enabling confident identification, purity assessment, and utilization of this important chemical entity in their scientific endeavors. The detailed protocols and expert insights provided herein are designed to ensure technical accuracy and reproducibility in the laboratory.
References
An In-depth Technical Guide to the Synthesis of 5-Cyano-2-methoxyphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 5-Cyano-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details two primary, field-proven synthetic strategies: the Palladium-catalyzed Miyaura Borylation of an aryl halide precursor and the Directed ortho-Metalation (DoM) of a substituted benzonitrile. Each route is discussed in-depth, including the underlying chemical principles, causality behind experimental choices, and detailed, adaptable experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this versatile compound.
Introduction: The Significance of this compound
This compound is an aromatic boronic acid derivative featuring a nitrile and a methoxy substituent. These functional groups impart unique electronic and steric properties, making it a highly versatile reagent in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] The ability to introduce the 5-cyano-2-methoxyphenyl moiety into complex molecules is of significant interest in the development of novel pharmaceuticals and functional materials. The cyano group can serve as a precursor to other functional groups or act as a key pharmacophoric element, while the methoxy group influences the molecule's conformation and electronic properties.
This guide will explore the two most logical and scientifically sound approaches to the synthesis of this important building block.
Synthetic Strategies: A Comparative Analysis
Two principal synthetic routes to this compound are presented, each with its own set of advantages and considerations.
-
Route 1: Miyaura Borylation of 5-Bromo-2-methoxybenzonitrile. This is a robust and widely applicable method that utilizes a pre-functionalized aromatic halide. The palladium-catalyzed coupling with a diboron reagent offers high functional group tolerance and generally proceeds with good to excellent yields.[1][2]
-
Route 2: Directed ortho-Metalation (DoM) of 3-Methoxybenzonitrile. This approach leverages the directing ability of the methoxy group to achieve regioselective lithiation at the C2 position, followed by quenching with a borate ester. DoM is a powerful tool for the functionalization of aromatic rings, offering an alternative to traditional electrophilic aromatic substitution.[3][4]
The choice between these routes will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.
Route 1: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a boronate ester.[2] This reaction is highly valued for its mild conditions and broad functional group compatibility.[5]
Mechanistic Rationale
The catalytic cycle of the Miyaura borylation is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (5-bromo-2-methoxybenzonitrile) to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) complex reacts with the diboron reagent in the presence of a base (typically a carboxylate salt like potassium acetate) to form a borylated Pd(II) species. The base is crucial for activating the diboron reagent.[2]
-
Reductive Elimination: The borylated Pd(II) complex undergoes reductive elimination to yield the desired aryl boronate ester and regenerate the Pd(0) catalyst.
Synthesis of the Precursor: 5-Bromo-2-methoxybenzonitrile
The starting material for this route, 5-bromo-2-methoxybenzonitrile, can be synthesized from commercially available precursors such as 2-bromo-5-methoxyaniline or 2-bromo-5-methoxybenzoic acid.[6][7] A common method involves the Sandmeyer reaction of 2-bromo-5-methoxyaniline.
Experimental Protocol: Miyaura Borylation of 5-Bromo-2-methoxybenzonitrile
This protocol is a general procedure adapted from established methods for the Miyaura borylation of aryl bromides.[1][8]
Materials:
-
5-Bromo-2-methoxybenzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane or DMSO
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methoxybenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 - 1.5 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (2-5 mol%).
-
Add anhydrous 1,4-dioxane or DMSO to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.[9]
Final Step: Hydrolysis of the Pinacol Ester
The resulting pinacol boronate ester can be hydrolyzed to the desired boronic acid.[10][11]
Procedure:
-
Dissolve the this compound pinacol ester in a mixture of a suitable organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature for 2-12 hours.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Route 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[3] It relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The methoxy group is a moderately effective DMG.[12]
Mechanistic Rationale
The mechanism of DoM involves the following steps:
-
Coordination: The organolithium reagent coordinates to the heteroatom of the DMG (the oxygen of the methoxy group in 3-methoxybenzonitrile).
-
ortho-Deprotonation: This coordination brings the organolithium into close proximity to the ortho C-H bond, facilitating its deprotonation and forming an aryllithium intermediate.
-
Electrophilic Quench: The aryllithium species is then quenched with an electrophile, in this case, a trialkyl borate, to form a boronate ester.
Experimental Protocol: DoM of 3-Methoxybenzonitrile
This protocol is a general procedure adapted from established methods for the directed ortho-metalation of methoxy-substituted aromatics.[13][14]
Materials:
-
3-Methoxybenzonitrile
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi)
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of 3-methoxybenzonitrile (1.0 eq) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere, add n-BuLi or sec-BuLi (1.1-1.3 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Add triisopropyl borate or trimethyl borate (1.2-1.5 eq) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours.
-
Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting boronic acid can be purified by recrystallization or by conversion to its pinacol ester followed by chromatography and subsequent hydrolysis as described in Route 1.
Data Summary and Comparison
| Parameter | Route 1: Miyaura Borylation | Route 2: Directed ortho-Metalation |
| Starting Material | 5-Bromo-2-methoxybenzonitrile | 3-Methoxybenzonitrile |
| Key Reagents | Pd catalyst, Diboron reagent, Base | Organolithium reagent, Trialkyl borate |
| Reaction Conditions | 80-100 °C | -78 °C to room temperature |
| Advantages | High functional group tolerance, milder conditions for some substrates, well-established for a wide range of aryl halides. | Atom economical, avoids the use of transition metals. |
| Disadvantages | Requires a pre-halogenated starting material, potential for catalyst contamination in the final product. | Requires cryogenic temperatures and strictly anhydrous conditions, potential for side reactions if other acidic protons are present. |
Visualizing the Synthetic Pathways
Diagram 1: Miyaura Borylation Pathway
Caption: Catalytic cycle of the Miyaura Borylation for the synthesis of this compound pinacol ester.
Diagram 2: Directed ortho-Metalation Pathway
Caption: Pathway for the synthesis of this compound via Directed ortho-Metalation.
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic strategies: Miyaura borylation of 5-bromo-2-methoxybenzonitrile and directed ortho-metalation of 3-methoxybenzonitrile. Both routes offer viable pathways to this important synthetic building block. The choice of method will be dictated by factors such as starting material availability, scalability, and the specific capabilities of the synthetic laboratory. This guide provides the foundational knowledge and adaptable protocols to enable researchers to successfully synthesize this compound for their research and development needs.
References
- 1. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scielo.br [scielo.br]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound pinacol ester | [frontierspecialtychemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. grokipedia.com [grokipedia.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. baranlab.org [baranlab.org]
Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of 5-Cyano-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
In the landscape of modern organic synthesis, phenylboronic acids stand as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming methodology has revolutionized the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of functional groups on the phenylboronic acid ring allows for the precise introduction of desired electronic and steric properties into the target molecule, profoundly influencing its biological activity or material characteristics. 5-Cyano-2-methoxyphenylboronic acid (CAS No. 612833-37-1) is a prime example of such a strategically functionalized reagent, offering a unique combination of an electron-withdrawing cyano group and an electron-donating methoxy group.[][2] This guide provides an in-depth exploration of the potential research areas for this versatile building block, grounded in the principles of synthetic utility and mechanistic understanding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 612833-37-1 | [] |
| Molecular Formula | C₈H₈BNO₃ | |
| Molecular Weight | 176.97 g/mol | |
| Appearance | White to off-white solid | [2] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary and most significant application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3][4] The presence of both a cyano and a methoxy group on the phenyl ring imparts distinct reactivity and allows for the synthesis of highly functionalized biaryl compounds.
Mechanistic Considerations
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps include oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The electronic nature of the substituents on the boronic acid can influence the transmetalation step. The electron-donating methoxy group at the ortho position can enhance the nucleophilicity of the boronic acid, potentially accelerating the transmetalation process. Conversely, the electron-withdrawing cyano group at the meta position to the boronic acid can modulate the overall electron density of the aromatic ring.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Research Area 1: Synthesis of Novel Kinase Inhibitors
Many kinase inhibitors feature a biaryl scaffold, which is crucial for their binding to the ATP pocket of the enzyme. The specific substitution pattern on the biaryl core dictates the inhibitor's potency and selectivity. The 5-cyano-2-methoxyphenyl moiety can be a valuable pharmacophore in the design of new kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, while the methoxy group can be involved in hydrophobic interactions or be a site for metabolic modification.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Table 2: Hypothetical Suzuki-Miyaura Coupling Reactions with this compound
| Aryl Halide Partner | Product | Potential Application Area |
| 4-Bromopyridine | 4-(5-Cyano-2-methoxyphenyl)pyridine | Kinase Inhibitors, Agrochemicals |
| 2-Chloro-N-methylaniline | 2'-(Methylamino)-5-cyano-2-methoxybiphenyl | Medicinal Chemistry |
| 3-Iodobenzonitrile | 3',5-Dicyano-2-methoxybiphenyl | Materials Science (OLEDs) |
Potential Research Area 2: Development of Advanced Organic Materials
Biaryl structures are fundamental components of various organic functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals.[5] The electronic properties of these materials are highly dependent on the nature and substitution pattern of the constituent biaryl units. The introduction of the 5-cyano-2-methoxyphenyl group can be used to fine-tune the electronic and photophysical properties of organic materials. The electron-withdrawing cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is often desirable for electron-transporting materials in OLEDs.
Caption: Potential role of derivatives in OLEDs.
Potential Research Area 3: Synthesis of Novel Agrochemicals
The biaryl scaffold is also present in numerous herbicides, fungicides, and insecticides. The specific functionalities on the aromatic rings are critical for the compound's biological activity and selectivity. The unique electronic properties conferred by the cyano and methoxy groups of this compound make it an attractive building block for the synthesis of new agrochemical candidates.
Potential Research Area 4: Chemical Sensors
Boronic acids are known to interact with diols to form cyclic boronate esters. This reversible binding has been exploited in the development of chemical sensors for the detection of saccharides and other diol-containing biomolecules. While the primary application of this compound is in cross-coupling, its potential as a recognition element in fluorescent or electrochemical sensors could be an interesting area of investigation. The cyano group, being a fluorescent modulator, could potentially be used to design "turn-on" or "turn-off" fluorescent sensors.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions opens up avenues for the synthesis of a wide array of functionalized biaryl compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. The unique combination of an electron-donating methoxy group and an electron-withdrawing cyano group provides chemists with a powerful tool to fine-tune the properties of target molecules. Future research in this area will likely focus on the discovery of novel bioactive molecules and advanced materials derived from this promising synthetic intermediate. The exploration of its potential in other areas, such as chemical sensing, could also lead to exciting new developments.
References
A Comprehensive Technical Guide to the Safe Handling and Application of 5-Cyano-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-methoxyphenylboronic acid (CAS No. 612833-37-1) is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring a cyano group and a methoxy group on the phenyl ring, makes it a versatile reagent, particularly in the realm of pharmaceutical research and development. The presence of these functional groups allows for the strategic construction of complex molecular architectures, which are often key to the efficacy of novel therapeutic agents.[3] This guide provides an in-depth overview of the chemical properties, safety considerations, and handling protocols for this compound, with a focus on its principal application in Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
This compound is a solid at room temperature, with the molecular formula C₈H₈BNO₃ and a molecular weight of 176.97 g/mol .[1] While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 612833-37-1 | [1][2] |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Inferred from supplier data |
| Melting Point | >230 °C (decomposition may be observed) | Inferred from analogous compounds |
| Solubility | Soluble in many organic solvents | General knowledge of boronic acids |
Safety and Hazard Communication
Hazard Classification (Anticipated):
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Acute Oral Toxicity: May be harmful if swallowed.
Toxicological Insights:
Boric acid and its derivatives are generally considered to have low inherent toxicity.[4] However, some boronic acids have been found to be mutagenic in microbial assays, a phenomenon thought to be related to the generation of organic radicals via oxidation.[5] Therefore, it is prudent to handle all boronic acids, including this compound, with appropriate precautions to minimize exposure. Studies on various boron-containing acids have shown that most have very low acute toxicity in animal models.[6] However, high exposure to boron compounds can lead to adverse health effects.[7][8]
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety protocol is paramount when handling this compound. The following engineering controls and PPE are essential to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors.
-
Safety Shower and Eyewash Station: A readily accessible and functioning safety shower and eyewash station are mandatory in any laboratory where this compound is used.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A laboratory coat should be worn to prevent skin contact. For larger quantities or in case of a significant spill, additional protective clothing may be necessary.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.
Handling, Storage, and Disposal
Handling:
-
Avoid generating dust. Minimize the creation of airborne particles by handling the solid material carefully.
-
Use under an inert atmosphere for reactions that are sensitive to air or moisture.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from moisture, as boronic acids can dehydrate to form boroxines (cyclic anhydrides).
-
Store away from strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Do not dispose of down the drain unless specifically permitted by local authorities.
Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill Response:
In the event of a spill, the following procedure should be followed:
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[9] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures prevalent in many pharmaceutical compounds.[10]
The Causality Behind the Experimental Choices:
The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[11][12] The boronic acid does not directly participate in the cycle but must first be activated, typically by a base. This activation forms a boronate species, which is more nucleophilic and facilitates the crucial transmetalation step with the palladium catalyst. The choice of solvent, base, and catalyst is critical for the success of the reaction and is dictated by the specific substrates being coupled.
Representative Experimental Protocol:
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound. This protocol is based on established and widely published procedures.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While it presents moderate hazards, a thorough understanding of its properties and the implementation of robust safety protocols can ensure its safe and effective use in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the synthetic potential of this important building block.
References
- 1. scbt.com [scbt.com]
- 2. This compound 612833-37-1, CasNo.612833-37-1 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human toxicology of boron with special reference to boric acid poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: 5-Cyano-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the formation of biaryl structures.[1][2] This palladium-catalyzed reaction has seen immense application in academic and industrial research, including the synthesis of polymers, natural products, and pharmaceuticals.[3][4] Boronic acids are key reagents in this transformation due to their general stability, low toxicity, and commercial availability.[1]
5-Cyano-2-methoxyphenylboronic acid is a particularly valuable building block in drug discovery and medicinal chemistry.[5][6][7] The presence of the electron-withdrawing cyano group and the electron-donating methoxy group on the phenyl ring allows for the strategic modulation of electronic properties and potential binding interactions of the final biaryl product.[6] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, offering insights into the mechanistic rationale behind the procedural steps and key considerations for reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the underlying mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9][10]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species.[1][8][10] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][11][12][13]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for the coupling of this compound with an aryl bromide. The specific quantities and conditions may require optimization depending on the nature of the aryl halide.
Reagents and Materials
| Reagent/Material | Purpose | Typical Molar Equivalents |
| This compound | Arylating agent | 1.2 |
| Aryl Bromide | Coupling partner | 1.0 |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor | 0.02 |
| Triphenylphosphine (PPh₃) | Ligand | 0.04 |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 |
| 1,4-Dioxane | Organic solvent | - |
| Water | Co-solvent | - |
| Ethyl acetate | Extraction solvent | - |
| Brine | Washing agent | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | - |
| Celite | Filtration aid | - |
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the experimental process.
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv). The use of bulky, electron-rich phosphine ligands can often enhance the reaction efficiency, especially with challenging substrates.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Reaction:
-
To the flask, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The presence of water is often beneficial for the Suzuki coupling.[14]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-24 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: While Pd(OAc)₂/PPh₃ is a common catalyst system, other palladium sources like Pd(PPh₃)₄ or palladacycles can be employed.[4][8] For sterically hindered or electron-deficient substrates, specialized ligands such as SPhos or XPhos may be necessary to achieve good yields.[3][17][18]
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[2] While carbonates like K₂CO₃ are widely used, other bases such as phosphates (K₃PO₄) or fluorides (CsF, KF) may be more effective for certain substrate combinations.[2][19] The base activates the boronic acid, facilitating transmetalation.[11][12][13]
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst. Common solvents include toluene, DME, THF, and dioxane, often with the addition of water.[9][14] Aqueous conditions can accelerate the reaction and are environmentally benign.[20][21]
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the reaction conditions, particularly the stoichiometry and the exclusion of oxygen. Protodeboronation, the cleavage of the C-B bond by a proton source, can also occur, especially with electron-rich or heteroaromatic boronic acids.[9][22]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol described herein for the coupling of this compound provides a solid foundation for researchers. By understanding the underlying mechanism and the role of each reaction component, scientists can effectively troubleshoot and optimize conditions to achieve high yields of the desired products, facilitating the advancement of drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Scilit [scilit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rose-hulman.edu [rose-hulman.edu]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-Cyano-2-methoxyphenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with high therapeutic potential is relentless. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. Among the vast commercial array of these reagents, 5-Cyano-2-methoxyphenylboronic acid (CAS No. 612833-37-1) has garnered significant attention as a sophisticated intermediate for constructing complex, biologically active molecules.[1]
This application note serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound. We will delve into the mechanistic nuances imparted by its unique substitution pattern, provide detailed, field-proven protocols for its application in Suzuki-Miyaura coupling, and showcase its utility in the synthesis of targeted therapeutic agents.
Scientific Foundation: The Interplay of Electronic and Steric Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is intricately governed by the electronic and steric nature of its substituents. In the case of this compound, the methoxy (-OCH₃) group at the ortho position and the cyano (-CN) group at the meta position (relative to the boronic acid) create a unique electronic environment that medicinal chemists can strategically exploit.
-
The Ortho-Methoxy Group: The electron-donating nature of the methoxy group can influence the nucleophilicity of the arylboronic acid. More critically, its ortho position can play a role in the transmetalation step of the catalytic cycle. Some studies on ortho-substituted phenylboronic acids suggest that heteroatom-containing groups like methoxy can potentially chelate to the palladium center, influencing the rate and selectivity of the reaction.[2]
-
The Meta-Cyano Group: The strongly electron-withdrawing cyano group significantly modulates the electronic properties of the aromatic ring. This functional group is a valuable handle for further synthetic transformations and can act as a key hydrogen bond acceptor in ligand-receptor interactions, a common feature in drug design.
The combined presence of these two groups makes this compound a particularly interesting building block for introducing a substituted phenyl ring with specific electronic and binding properties into a target molecule.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for troubleshooting and optimizing reactions.
References
Application Notes: The Strategic Utility of 5-Cyano-2-methoxyphenylboronic Acid in Agrochemical Synthesis
Introduction: The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the development of sophisticated molecular architectures. Within this landscape, the biaryl scaffold remains a privileged motif, offering a rigid yet tunable framework for optimizing biological activity. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the construction of these C-C bonds, valued for its mild conditions and broad functional group tolerance.[1][2][3] 5-Cyano-2-methoxyphenylboronic acid emerges as a highly strategic building block in this context. The presence of an electron-withdrawing nitrile (cyano) group and an electron-donating methoxy group on the same phenyl ring offers chemists a unique handle to modulate the electronic properties, metabolic stability, and binding interactions of the target agrochemical.[4] This application note provides an in-depth guide for researchers, exploring the utility of this compound in the synthesis of agrochemical precursors, with a focus on the creation of fungicidal biaryl cores analogous to commercial products like Boscalid.[5][6][7][8]
The Significance of the 5-Cyano-2-methoxy Motif
The specific substitution pattern of this compound is not arbitrary; it is a calculated design element for modern agrochemical development.
-
The Cyano Group: This strong electron-withdrawing group can significantly influence the physicochemical properties of a molecule. In agrochemicals, a cyano group can enhance binding affinity to target enzymes by participating in hydrogen bonding or dipole-dipole interactions.[4] Furthermore, it can block sites of metabolic oxidation, thereby increasing the bioavailability and persistence of the active ingredient in the target pest.[9][10]
-
The Methoxy Group: As an electron-donating group, the ortho-methoxy substituent plays a crucial role in modulating the reactivity of the boronic acid in Suzuki-Miyaura couplings.[1][11] It can enhance the rate of transmetalation, the key step in the catalytic cycle.[12] From a biological standpoint, the methoxy group can increase lipophilicity, aiding in the penetration of the molecule through biological membranes to reach its site of action.
The combination of these two groups creates a polarized aromatic ring that can be strategically employed to fine-tune the efficacy and pharmacokinetic profile of a potential pesticide, fungicide, or herbicide.
Core Application: Suzuki-Miyaura Synthesis of a Biaryl Fungicide Precursor
The primary application of this compound in agrochemical research is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form complex biaryl systems.[2][13] This protocol details the synthesis of 2'-Cyano-4-fluoro-5'-methoxy-[1,1'-biphenyl]-2-amine, a key intermediate for a new class of succinate dehydrogenase inhibitor (SDHI) fungicides.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Boscalid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Adsorption/Desorption Behaviour of the Fungicide Cymoxanil in Acidic Agricultural Soils [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Cyano-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Cyano-2-methoxyphenylboronic Acid in Modern Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, the synthesis of novel biaryl and heteroaryl structures is a cornerstone of creating new molecular entities with therapeutic potential. Among the vast array of building blocks available to the synthetic chemist, this compound has emerged as a particularly valuable reagent. Its unique substitution pattern, featuring an electron-withdrawing cyano group and an ortho-methoxy group, allows for the introduction of a versatile pharmacophore. The cyano group can serve as a key interaction point with biological targets or be further elaborated into other functional groups, while the methoxy group can influence conformation and metabolic stability.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for incorporating this valuable moiety into complex molecules.[1] This Nobel Prize-winning transformation offers a broad functional group tolerance, proceeds under relatively mild conditions, and is highly reliable for the formation of carbon-carbon bonds. However, the specific electronic and steric properties of this compound present unique challenges that necessitate a carefully optimized approach to achieve high yields and purity. This application note provides a comprehensive guide to the successful application of this reagent in Suzuki-Miyaura cross-coupling reactions, drawing upon established principles and field-proven insights.
Understanding the Substrate: Key Considerations for this compound
The successful cross-coupling of this compound is contingent on understanding its inherent chemical properties:
-
Electronic Effects: The strongly electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.[1]
-
Steric Hindrance: The presence of the methoxy group at the ortho position introduces steric bulk around the boron center, which can also impede the approach of the palladium complex during transmetalation.
-
Protodeboronation: Arylboronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is often exacerbated by high temperatures and strongly basic aqueous conditions. The thermal instability of similar ortho-cyanophenylboronic esters highlights the potential for this side reaction.[3]
To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is paramount.
Catalyst and Ligand Selection Guide
The choice of the palladium catalyst and its associated ligand is the most critical factor in achieving a successful Suzuki-Miyaura coupling with this compound. The ideal catalyst system will facilitate both the oxidative addition of the aryl halide and the transmetalation of the sterically hindered and electronically deactivated boronic acid.
| Catalyst/Ligand System | Key Features & Rationale | Recommended for |
| Pd(dppf)Cl₂ | A robust and versatile catalyst. The dppf ligand is both electron-rich and has a large bite angle, which can promote both oxidative addition and reductive elimination. It is a good starting point for optimization.[4][5] | A wide range of aryl and heteroaryl bromides and iodides. |
| Buchwald Ligands (e.g., SPhos, XPhos) | These bulky, electron-rich monophosphine ligands are highly effective for coupling challenging substrates, including those that are sterically hindered or electron-deficient. They are known to accelerate both oxidative addition and reductive elimination.[6][7] | Electron-rich or sterically hindered aryl halides, and when coupling with aryl chlorides. |
| N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes) | NHC ligands are strong σ-donors and form very stable complexes with palladium, leading to highly active and long-lived catalysts. They are particularly effective for coupling unreactive aryl chlorides.[6] | Aryl chlorides and other challenging electrophiles. |
| Pd(PPh₃)₄ | A classic catalyst, but often less effective for challenging substrates. The triphenylphosphine ligand can sometimes be too labile, leading to catalyst decomposition. However, it can be effective for simple, reactive aryl bromides and iodides. | Simple, unhindered aryl bromides and iodides. |
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[8]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[8]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(dppf)Cl₂
Figure 2: Experimental workflow for Protocol 1.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1, or THF/H₂O 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl bromide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides using a Buchwald Ligand
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, especially for less reactive aryl chlorides.[9][10]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos or XPhos (4-6 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a microwave reaction vial, add the aryl chloride, this compound, K₃PO₄, Pd₂(dba)₃, and the Buchwald ligand.
-
Add the anhydrous solvent and seal the vial.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient oxidative addition (especially with aryl chlorides)- Poorly soluble base | - Use a pre-catalyst or ensure proper in-situ generation of Pd(0).- Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand or NHC ligand).- Use a more soluble base (e.g., K₃PO₄ or Cs₂CO₃) and ensure it is finely powdered. Consider adding a small amount of water to improve solubility.[2] |
| Protodeboronation of this compound | - High temperature- Strong aqueous base | - Lower the reaction temperature.- Use a milder base such as KF.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.- Use anhydrous conditions if possible.[2] |
| Homocoupling of the Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure thorough degassing of the solvent and reaction vessel.- Use a more stable catalyst system (e.g., with a Buchwald or NHC ligand). |
| Incomplete Consumption of Starting Material | - Insufficient catalyst loading- Short reaction time- Low reaction temperature | - Increase the catalyst loading.- Extend the reaction time.- Increase the reaction temperature, while monitoring for protodeboronation. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel biaryl structures relevant to drug discovery. While the electronic and steric properties of this substrate present certain challenges, a rational approach to the selection of the palladium catalyst, ligand, base, and solvent system can lead to high-yielding and clean reactions. By understanding the underlying mechanistic principles and employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can confidently and effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 5-Cyano-2-methoxyphenylboronic Acid
Introduction: The Strategic Utility of 5-Cyano-2-methoxyphenylboronic Acid
This compound is a versatile organoboron reagent increasingly employed in the synthesis of complex organic molecules, particularly within pharmaceutical and materials science research. Its structure is unique, featuring both an electron-withdrawing nitrile (-CN) group and an electron-donating methoxy (-OCH₃) group. This electronic dichotomy presents specific challenges and opportunities in reaction optimization. This guide provides a comprehensive overview of the key parameters and detailed protocols for achieving high-efficiency Suzuki-Miyaura cross-coupling reactions, enabling researchers to harness the full synthetic potential of this valuable building block. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for rational optimization. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of each step is highly dependent on the chosen reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity order for the halide is generally I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step. The boronic acid must be activated by a base to form a more nucleophilic boronate species.[4][5] This boronate then transfers its organic group (the 5-cyano-2-methoxyphenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Key Reaction Parameters
The electronic nature of this compound—with its competing electron-withdrawing and -donating groups—necessitates careful selection of reaction parameters to ensure efficient coupling and minimize side reactions like protodeboronation.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is paramount. While pre-formed catalysts like Pd(PPh₃)₄ can be used, generating the active Pd(0) species in situ from a stable Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand offers greater flexibility.[6]
-
Palladium Precursors: Common choices include Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For a substrate like this compound, which can be somewhat deactivated by the cyano group, electron-rich and bulky phosphine ligands are often beneficial. They promote the oxidative addition step and facilitate the reductive elimination.[7]
-
Triphenylphosphine (PPh₃): A standard, cost-effective choice for many couplings.
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective, especially for challenging couplings involving sterically hindered substrates or less reactive aryl chlorides.[5]
-
Tri-tert-butylphosphine (P(t-Bu)₃): Another highly active, bulky ligand suitable for a wide range of substrates.[4]
-
The Crucial Role of the Base
The base is not merely a stoichiometric reagent; it is a critical activator in the catalytic cycle.[5] Its primary role is to convert the neutral boronic acid into an anionic "ate" complex (a boronate), which is significantly more nucleophilic and readily undergoes transmetalation.[4]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used, moderately strong base suitable for many applications. Cesium carbonate is stronger and can be effective in more difficult couplings.
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly with sterically demanding substrates.
-
Hydroxides (NaOH, KOH): Strong bases that can promote rapid reaction rates but may also increase the risk of side reactions, including base-sensitive functional group degradation.[8]
-
Fluorides (KF, CsF): Potassium fluoride is a weaker base but can be effective, especially in non-aqueous conditions, as it is thought to activate the boronic acid through a different mechanism.[4]
For this compound, a base like K₂CO₃ or K₃PO₄ typically provides a good balance of reactivity and selectivity.
Solvent System Selection
The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions. Biphasic solvent systems are very common in Suzuki couplings.[5]
-
Aqueous Biphasic Systems: A mixture of an organic solvent (like toluene, 1,4-dioxane, or THF) and water is highly effective.[8] This system facilitates the dissolution of both the organic-soluble reagents and the inorganic base, bringing them together at the phase interface for reaction.
-
Polar Aprotic Solvents: Solvents like DMF can also be used, particularly with weaker bases.[8]
The choice of solvent can influence reaction kinetics and catalyst stability. For instance, THF has high water solubility, which can affect the reaction rate depending on the water-to-solvent ratio.[8]
Data Summary: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required based on the specific substrate.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield |
| Aryl Iodide | Pd(OAc)₂ (2%) | PPh₃ (4-8%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 80-90 | >90% |
| Aryl Bromide | Pd(OAc)₂ (2%) | PPh₃ (4-8%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 85-95% |
| Activated Aryl Chloride | Pd₂(dba)₃ (2%) | SPhos (4-5%) | K₃PO₄ (2.5) | Toluene/H₂O (4:1) | 100-110 | 70-85% |
| Aryl Triflate | Pd(PPh₃)₄ (3-5%) | - | K₃PO₄ (2.0) | THF/H₂O (3:1) | 70-80 | 80-90% |
Detailed Experimental Protocol: A Case Study
This protocol describes a general procedure for the coupling of this compound with 4-bromoanisole.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
synthesis of biaryl compounds with 5-Cyano-2-methoxyphenylboronic acid
An In-depth Guide to the Synthesis of Biaryl Scaffolds Utilizing 5-Cyano-2-methoxyphenylboronic Acid
Introduction: The Strategic Importance of Substituted Biaryls
Biaryl structures are privileged motifs in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, therefore, is a critical endeavor for researchers in drug discovery and process development. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for constructing the pivotal C-C bond that defines these compounds, celebrated for its mild conditions and exceptional functional group tolerance.[3][4]
This guide focuses on the strategic application of a highly functionalized building block, This compound , in the synthesis of complex biaryl compounds. The specific substitution pattern of this reagent—an ortho-methoxy group and a meta-cyano group—offers distinct advantages in controlling reactivity and provides a versatile handle for subsequent molecular elaboration, making it a valuable tool for medicinal chemists and synthetic researchers.
Mechanistic Insights: The Role of Substitution in the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The unique substituents on this compound exert significant influence over this process.
-
Oxidative Addition : The cycle initiates with the insertion of a Pd(0) complex into the aryl halide (Ar-X) bond, forming a Pd(II) species. The reactivity of the halide follows the general trend I > Br > OTf >> Cl.[5][6]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boronic acid to the palladium center. The process is activated by a base, which forms a boronate "ate" complex, increasing the nucleophilicity of the aryl group. The electronic and steric properties of the boronic acid are paramount here.
-
The ortho-Methoxy Group : The oxygen atom of the methoxy group, positioned at the ortho position, can act as a chelating ligand, coordinating to the palladium center during the transition state.[7][8] This chelation can alter the geometry of the palladium complex, potentially accelerating the transmetalation step and influencing selectivity.[7][8]
-
The meta-Cyano Group : As a potent electron-withdrawing group, the cyano group influences the electronic properties of the phenyl ring.[9] While strong electron-withdrawing groups can sometimes decrease the nucleophilicity of the arylboronic acid and slow transmetalation, the overall reactivity is a complex interplay of electronic and steric factors.[9] Crucially, the cyano group is an exceptionally versatile functional handle, stable under coupling conditions but readily transformable into amines, carboxylic acids, or ketones for further diversification.[10]
-
-
Reductive Elimination : In the final step, the two organic partners on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 3'-Cyano-4,4'-dimethoxy-1,1'-biphenyl
This protocol describes a representative procedure for the coupling of this compound with 4-bromoanisole.
Materials and Reagents:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be sparged with the inert gas for 10-15 minutes to ensure it is deoxygenated.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure biaryl product.
-
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for Suzuki-Miyaura coupling and product isolation.
Comparative Data: Reaction Parameter Optimization
The choice of catalyst, base, and solvent system is critical for achieving high yields. The following table summarizes typical conditions for coupling this compound with various aryl halides.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ (2-5%) | PPh₃ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-90 | >90 |
| Aryl Bromide | Pd(PPh₃)₄ (3-5%) | PPh₃ | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 85-95 |
| Aryl Chloride | Pd₂(dba)₃ (2-4%) | SPhos, XPhos | K₃PO₄ | Toluene, 2-MeTHF | 100-110 | 60-85 |
| Aryl Triflate | Pd(OAc)₂ (2-5%) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 90-100 | 80-90 |
Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions. Aryl chlorides are generally less reactive and require more active catalyst systems with specialized phosphine ligands.[6][11]
Applications in Drug Discovery
Biaryls derived from precursors like this compound are prominent in medicinal chemistry. For instance, related (cyanophenyl)biaryl structures have been pivotal in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu₅), which have therapeutic potential in treating anxiety, addiction, and other CNS disorders.[12][13] The cyano group in these scaffolds is often a key pharmacophoric feature or a synthetic handle for further optimization of drug-like properties.
Troubleshooting and Key Considerations
-
Catalyst Deactivation: Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can deactivate the Pd(0) catalyst. Using freshly opened or purified solvents is recommended.
-
Protodeborylation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous bases and ensuring the reaction is not heated for an excessively long time.
-
Homocoupling: The formation of a symmetrical biaryl from the boronic acid (Ar-B(OH)₂ → Ar-Ar) can occur. This is often mitigated by the slow addition of the boronic acid or by carefully controlling the reaction stoichiometry and temperature.
-
Poorly Soluble Reagents: If reagents have poor solubility, a different solvent system such as DMF or 2-MeTHF may be beneficial. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be effective, especially in aqueous systems.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Cyano-2-methoxyphenylboronic acid in Complex Molecule Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
5-Cyano-2-methoxyphenylboronic acid has emerged as a highly valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its unique trifunctional nature—a boronic acid for cross-coupling, a cyano group for diverse transformations, and a methoxy group influencing electronic properties and providing a potential handle for demethylation—offers chemists a powerful tool for strategic and efficient synthesis.
This guide provides an in-depth exploration of the applications of this compound, focusing on detailed, field-proven protocols for key transformations. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices to empower researchers to not only replicate but also adapt these methods for their specific synthetic challenges.
Section 1: The Strategic Advantage of this compound
The utility of this reagent lies in the orthogonal reactivity of its functional groups. The boronic acid moiety is a workhorse for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of partners. The electron-withdrawing cyano group can modulate the reactivity of the phenyl ring and serve as a precursor for amines, amides, tetrazoles, and other nitrogen-containing heterocycles. The methoxy group, an electron-donating group, also influences the electronic nature of the ring and can be a site for late-stage functionalization.
Key Structural Features and Their Implications:
| Functional Group | Chemical Property | Synthetic Utility |
| Boronic Acid (-B(OH)₂) | Electrophilic Lewis acid | Suzuki-Miyaura cross-coupling reactions for C-C bond formation. |
| Cyano (-CN) | Electron-withdrawing, nucleophilic nitrogen | Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions. |
| Methoxy (-OCH₃) | Electron-donating | Influences regioselectivity in electrophilic aromatic substitution and can be cleaved to a phenol. |
Section 2: Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, facilitating the creation of biaryl and substituted aromatic structures that are common motifs in pharmaceuticals.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side products. The electron-withdrawing nature of the cyano group can influence the rate of transmetalation, sometimes necessitating more electron-rich phosphine ligands to facilitate the process.
The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid.[1] It reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is significantly more reactive towards the palladium(II) intermediate in the transmetalation step.[2][3] This transmetalation step is often the rate-determining step of the catalytic cycle.[2] The choice of base can therefore dramatically influence reaction rates and yields.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole
This protocol details the synthesis of a biphenyl tetrazole derivative, a common scaffold in medicinal chemistry (e.g., sartans), using this compound. The synthesis involves a Suzuki-Miyaura coupling followed by the conversion of the nitrile to a tetrazole.
Step 1: Suzuki-Miyaura Coupling of this compound with 4-Iodotoluene
Materials:
-
This compound
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-iodotoluene (1.1 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2'-methoxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile.
Rationale for Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium source. Triphenylphosphine is a standard phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[1]
-
Solvent System: The biphasic toluene/water system is widely used in Suzuki couplings. Toluene solubilizes the organic reactants and catalyst, while water dissolves the inorganic base and helps to facilitate the removal of borate byproducts.
-
Degassing: Removing dissolved oxygen is crucial as oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and lower yields.
Step 2: Conversion of the Nitrile to a Tetrazole
The cyano group of the biphenyl product can be readily converted to a 1H-tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
Materials:
-
2'-methoxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or ammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the biphenyl nitrile (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully acidify with aqueous HCl to pH ~2-3. This will protonate the tetrazole and cause it to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(2'-methoxy-4'-methyl-[1,1'-biphenyl]-3-yl)-1H-tetrazole.
Rationale for Experimental Choices:
-
Azide Source: Sodium azide is a common and effective source of the azide anion for the cycloaddition reaction.
-
Acid Catalyst: Triethylamine hydrochloride or ammonium chloride acts as a proton source to activate the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide.[4][5]
-
Solvent: DMF is a polar aprotic solvent that is suitable for this reaction due to its high boiling point and ability to dissolve the reactants.
-
Acidification: Acidification is necessary to protonate the tetrazolate anion formed during the reaction, leading to the neutral tetrazole which is typically less soluble and precipitates from the reaction mixture.
Caption: Synthetic workflow from boronic acid to a biphenyl tetrazole.
Section 3: Expanding the Synthetic Toolbox: Other Transformations
While the Suzuki-Miyaura coupling is a primary application, the functional groups of this compound allow for a range of other valuable transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6][7][8] While the boronic acid itself is not directly used in this reaction, the aryl halide partner from a preceding Suzuki coupling can be a substrate for amination. Alternatively, the cyano group can be transformed into a leaving group for a different type of C-N coupling, though this is less common.
Late-Stage Functionalization via Demethylation
The methoxy group can be cleaved to reveal a phenol, providing a handle for further functionalization. This is often a desirable transformation in the late stages of a synthesis to introduce new pharmacophores or to modulate the physicochemical properties of a molecule.
Protocol: Demethylation of 2-methoxybenzonitrile derivative
Materials:
-
2-methoxybenzonitrile derivative
-
Boron tribromide (BBr₃) or other demethylating agents (e.g., ethanethiol with sodium hydride)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the 2-methoxybenzonitrile derivative (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding phenol.
Rationale for Experimental Choices:
-
Demethylating Agent: Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers.[9] Alternative, milder conditions may be necessary for substrates with sensitive functional groups.[9]
-
Anhydrous Conditions: BBr₃ reacts violently with water, so anhydrous conditions are essential for safety and to prevent decomposition of the reagent.
-
Quenching: The addition of methanol quenches the excess BBr₃ and decomposes the boron-oxygen complexes formed during the reaction.
Conclusion
This compound is a testament to the power of multifunctional building blocks in streamlining the synthesis of complex molecules. Its strategic combination of a versatile cross-coupling handle, a transformable cyano group, and a modifiable methoxy group provides medicinal and materials chemists with a robust platform for innovation. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this valuable reagent.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. [Catalysts for demethylation of methoxybenzonitrile in liquid-phase (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for Large-Scale Synthesis Utilizing 5-Cyano-2-methoxyphenylboronic Acid
Introduction: The Strategic Importance of 5-Cyano-2-methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, this compound has garnered significant attention as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. Its unique substitution pattern, featuring an electron-withdrawing cyano group and an electron-donating methoxy group, imparts distinct reactivity and structural attributes that are highly sought after by medicinal chemists.
This technical guide provides an in-depth exploration of the large-scale applications of this compound, with a primary focus on its utilization in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, present detailed protocols for its implementation on a manufacturing scale, and discuss critical considerations for process optimization and scale-up. A case study on the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor will serve to illustrate the practical application of these principles in the pharmaceutical industry.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species (such as a boronic acid) and an organohalide.[1] This reaction is prized for its mild conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[2]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic paradigm. It commences with the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and culminates in reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.
The presence of the electron-withdrawing cyano group in this compound can influence the transmetalation step, a factor that must be considered when selecting reaction parameters for optimal performance.
Large-Scale Synthesis Protocol: A Representative Suzuki-Miyaura Coupling
This protocol details a general procedure for the large-scale Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is intended as a starting point and should be optimized for specific substrates and equipment.
Materials and Equipment:
-
Reactors: Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.
-
Reagents:
-
This compound (1.0 equivalent)
-
Aryl bromide (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 0.01-1 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃, 1-2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, 2-Butanol/Water)
-
-
Ancillary Equipment: Inert gas source (nitrogen or argon), vacuum pump, filtration apparatus, drying oven.
Experimental Procedure:
-
Reactor Inerting: The reactor is thoroughly purged with nitrogen to establish an inert atmosphere. This is a critical step as palladium catalysts can be sensitive to oxygen.[3]
-
Reagent Charging: The aryl bromide, this compound, base, palladium catalyst, and ligand are charged to the reactor under a positive pressure of nitrogen.
-
Solvent Addition: The chosen solvent system is added to the reactor. The use of a biphasic system with water is common and often beneficial for the dissolution of the base and activation of the boronic acid.
-
Degassing: The reaction mixture is degassed by sparging with nitrogen for 30-60 minutes to remove any dissolved oxygen.
-
Reaction: The mixture is heated to the target temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique such as HPLC or GC.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Product Isolation and Purification: The organic solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization from a suitable solvent system, to yield the desired biaryl compound.
| Parameter | Typical Range | Rationale and Considerations |
| Catalyst Loading | 0.01 - 1 mol% | Lowering catalyst loading is economically favorable for large-scale production. However, for challenging couplings, higher loadings may be necessary to achieve reasonable reaction rates. |
| Ligand | 1-2 eq. to Pd | The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for electron-deficient boronic acids.[4] |
| Base | 2-3 equivalents | Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-BuOH/H₂O | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases. |
Process Optimization and Scale-up Considerations
Transitioning a Suzuki-Miyaura coupling from the laboratory to large-scale manufacturing presents several challenges that require careful consideration.
-
Raw Material Quality: The purity of this compound and the aryl halide can significantly impact the reaction outcome. Impurities can poison the catalyst or lead to the formation of byproducts.
-
Catalyst Selection and Sourcing: The cost and availability of the palladium catalyst and ligand are major economic drivers. For large-scale processes, robust and highly active catalysts that can be used at low loadings are preferred.
-
Mixing and Mass Transfer: In large reactors, efficient mixing is crucial to ensure good contact between the organic and aqueous phases, which is essential for the transmetalation step.
-
Heat Transfer: Suzuki-Miyaura reactions are often exothermic. The reactor's heat transfer capabilities must be sufficient to control the reaction temperature and prevent thermal runaways.
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry due to strict regulatory limits. Post-reaction purification steps, such as treatment with scavengers or activated carbon, are often necessary.[5][6]
-
Process Safety: A thorough safety assessment is required to identify and mitigate potential hazards, such as the flammability of organic solvents and the toxicity of palladium catalysts.
Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor
Bruton's Tyrosine Kinase (BTK) is a validated therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.[7] Several BTK inhibitors have been developed, and their synthesis often involves a key Suzuki-Miyaura coupling step. One such example is Fenebrutinib (GDC-0853), a potent and selective BTK inhibitor.
The large-scale synthesis of Fenebrutinib involves a convergent approach where a key Suzuki-Miyaura cross-coupling is employed to construct the core biaryl structure.[7] While the exact boronic acid used in the final manufacturing process may be a boronic ester for stability reasons, the principles of the coupling are directly applicable to reactions involving this compound. The development of a robust and scalable Suzuki-Miyaura reaction was critical for the successful manufacturing of this important therapeutic agent.[7]
Safety and Handling
This compound, like other boronic acids, requires careful handling to ensure personnel safety and maintain its integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Boronic acids can be sensitive to moisture and air.
-
Fire and Explosion: While not highly flammable, appropriate fire extinguishing media should be available.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the large-scale synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl structures that are central to many modern therapeutic agents. A thorough understanding of the reaction mechanism, careful optimization of process parameters, and meticulous attention to scale-up considerations are essential for the successful implementation of this chemistry in a manufacturing setting. The continued development of robust and efficient catalytic systems will further enhance the utility of this important class of reagents in the pharmaceutical industry.
References
Application Note & Protocols: Strategic Cross-Coupling of 5-Cyano-2-methoxyphenylboronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
In the fields of medicinal chemistry and materials science, the construction of biaryl and heteroaryl-aryl scaffolds is a foundational strategy for developing novel molecular entities.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, valued for its functional group tolerance and mild reaction conditions.[3][4][5]
This guide focuses on 5-Cyano-2-methoxyphenylboronic acid (CAS No. 612833-37-1), a uniquely functionalized building block.[6] Its structure presents an interesting electronic dichotomy: an electron-withdrawing nitrile (cyano) group and an electron-donating, sterically influential ortho-methoxy group. This push-pull characteristic imparts specific reactivity profiles that must be strategically managed for successful cross-coupling outcomes. The resulting 2-methoxy-5-cyanobiphenyl motif is a valuable pharmacophore found in various biologically active molecules.
This document provides researchers, scientists, and drug development professionals with a detailed understanding of compatible coupling partners for this compound, field-tested protocols, and the mechanistic rationale behind experimental design choices.
Mechanistic & Reactivity Considerations
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8] The unique structure of this compound directly influences this cycle.
-
Electronic Effects : The potent electron-withdrawing nature of the para-cyano group decreases the nucleophilicity of the ipso-carbon attached to the boron. This can slow the rate-limiting transmetalation step, where the organic moiety is transferred from boron to the palladium center.[9]
-
Steric Hindrance : The ortho-methoxy group introduces steric bulk around the reaction center, which can also impede the approach of the palladium complex during transmetalation.
-
Protodeboronation : Electron-deficient boronic acids are often more susceptible to protodeboronation, a parasitic side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of 3-methoxybenzonitrile and reducing overall yield.[9]
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount. The goal is to accelerate the desired transmetalation and reductive elimination steps while suppressing protodeboronation.
Caption: Key factors influencing the Suzuki-Miyaura coupling outcome.
Compatible Cross-Coupling Partners
The versatility of this compound allows it to be coupled with a wide range of electrophilic partners.
Aryl and Heteroaryl Halides/Triflates
This is the most common class of coupling partners. The reactivity of the leaving group is a critical factor, generally following the order: I > Br ≈ OTf >> Cl .[1]
-
Electron-Poor Partners : (e.g., nitroarenes, cyanobenzenes, pyridine halides). These are excellent coupling partners. The electron-withdrawing groups on the halide partner accelerate the initial oxidative addition step, often leading to higher yields and faster reactions.[7]
-
Electron-Rich Partners : (e.g., anisoles, anilines). These partners are more challenging as they undergo oxidative addition more slowly. For these substrates, the choice of a highly active catalyst system is critical. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the formation of the active Pd(0) species and facilitate the oxidative addition step.[10]
-
Sterically Hindered Partners : (e.g., ortho-substituted aryl halides). Steric hindrance on the electrophile can slow the reaction. The use of sterically demanding ligands like XPhos or t-BuXPhos can be beneficial, as they create a coordinatively unsaturated palladium center that is more accessible.
Vinyl Halides and Triflates
Coupling with vinyl partners proceeds effectively, providing access to substituted stilbene-like structures. A key advantage of the Suzuki-Miyaura coupling is that the reaction occurs with retention of the double bond's stereochemistry.
Other Partners
While less common, coupling with acyl chlorides (to form ketones) or benzylic/allylic halides is also possible under specific catalytic conditions.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points. Optimization may be necessary for specific, challenging substrates.
General Protocol for Suzuki-Miyaura Coupling
This microwave-assisted protocol is suitable for rapid reaction screening and optimization.[10]
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, Toluene)
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.2 mmol), this compound (0.24 mmol), palladium catalyst, ligand (if used), and base.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 2 mL) via syringe.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-140 °C) for the specified time (15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Recommended Starting Conditions
The following table provides validated starting points for coupling this compound with various partners.
| Coupling Partner Class | Example Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Electron-Poor Aryl Bromide | 4-Bromobenzonitrile | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene | 100 |
| Electron-Rich Aryl Bromide | 4-Bromoanisole | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 |
| Heteroaryl Bromide | 2-Bromopyridine | Pd(dppf)Cl₂ (5%) | - | Cs₂CO₃ (2.5) | DMF | 120 |
| Aryl Chloride (Challenging) | 4-Chlorotoluene | Pd₂(dba)₃ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 120 |
| Aryl Triflate | Phenyl triflate | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 |
Note: These are starting points. Yields are highly dependent on the specific substrate and require optimization.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and rational optimization. The process involves the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7]
Conclusion
This compound is a highly valuable reagent for the synthesis of complex biaryl compounds. While its electronic and steric properties present challenges compared to simple phenylboronic acids, these can be readily overcome with modern catalytic systems. By employing electron-rich, bulky phosphine ligands and appropriate bases, researchers can successfully couple this building block with a broad array of aryl, heteroaryl, and vinyl halides. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging the full potential of this versatile intermediate in drug discovery and materials science applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 612833-37-1|(5-Cyano-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Cyano-2-methoxyphenylboronic Acid in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of 5-Cyano-2-methoxyphenylboronic Acid in Advanced Material Synthesis
This compound (CAS No. 612833-37-1) is a versatile organic building block increasingly recognized for its potential in the synthesis of advanced functional materials. Its unique trifunctional substitution pattern—a boronic acid for cross-coupling, a cyano group as an electron-withdrawing moiety, and a methoxy group as an electron-donating and solubilizing group—offers a powerful toolkit for the rational design of organic materials with tailored optoelectronic properties. This guide provides an in-depth exploration of its applications in material science, with a focus on the synthesis of conjugated materials for organic electronics, and includes detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions.
The strategic placement of the cyano and methoxy groups on the phenyl ring allows for fine-tuning of the electronic and physical properties of the resulting materials. The electron-withdrawing nature of the cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated system, which is beneficial for creating n-type or electron-transporting materials. Conversely, the electron-donating methoxy group can raise the HOMO (Highest Occupied Molecular Orbital) energy level, a desirable characteristic for p-type or hole-transporting materials. This push-pull electronic character within a single building block makes this compound a compelling choice for constructing materials with small bandgaps and interesting charge-transport properties.
Core Applications in Material Science
The primary application of this compound in material science is as a key monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis and is widely employed for the creation of C-C bonds to form biaryl and conjugated systems that are the backbones of many advanced materials.
Potential material science applications for materials derived from this compound include:
-
Organic Light-Emitting Diodes (OLEDs): The unique electronic properties imparted by the cyano and methoxy groups make this building block suitable for the synthesis of host materials, emitting layers, and charge-transport layers in OLED devices.
-
Organic Photovoltaics (OPVs): The ability to tune the energy levels of conjugated polymers and small molecules makes this compound a candidate for the development of new donor and acceptor materials for OPV applications.
-
Chemical Sensors: The boronic acid moiety itself can be exploited for sensing applications, as it can interact with diols, fluoride, and other analytes. Incorporating this unit into a larger conjugated system can lead to fluorescent or colorimetric sensors.
-
Thermoresponsive and Liquid Crystalline Materials: The rigid, aromatic structure of the phenylboronic acid, combined with the polar cyano and methoxy groups, can be used to design molecules with specific self-assembly properties, leading to the formation of liquid crystalline phases or thermoresponsive materials.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols are based on established procedures for Suzuki-Miyaura cross-coupling reactions and have been adapted to highlight the use of this compound. These protocols should be considered as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Reaction Setup:
Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Degassing: Seal the flask and purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the potentially more expensive aryl halide.
-
Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Inorganic carbonates are commonly used and are effective for a wide range of substrates.
-
Degassing: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Removing dissolved oxygen is critical for achieving high yields and catalyst turnover.
-
Ligand Choice: The ligand on the palladium catalyst influences its stability, reactivity, and substrate scope. For example, dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust ligand suitable for a variety of coupling partners.
Protocol 2: Suzuki Coupling for the Synthesis of a Biaryl Derivative (Based on Patent Literature)
This protocol is adapted from patent WO2024211834A1 and provides a concrete example of a Suzuki coupling reaction using this compound.[1]
Reaction Scheme:
Aryl Halide + this compound → Biaryl Product
Materials and Reagents:
| Reagent | Molar Eq. |
| Aryl Halide | 1.0 |
| This compound | 1.1 |
| Potassium Carbonate (K₂CO₃) | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.1 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
A mixture of the aryl halide (1.0 eq), this compound (1.1 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq) in a 10:1 mixture of 1,4-dioxane and water is prepared in a reaction vessel.
-
The vessel is sealed and the mixture is stirred at 90 °C for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by reverse-phase flash chromatography to yield the desired biaryl product.[1]
Characterization of Resulting Materials
The synthesized materials should be thoroughly characterized to confirm their structure and purity, and to evaluate their properties.
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Physicochemical Properties:
-
UV-Visible Spectroscopy: To study the electronic absorption properties and determine the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties, including the emission wavelength and quantum yield.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and identify phase transitions.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of advanced organic materials. Its unique electronic and structural features provide a platform for the development of novel materials for a wide range of applications in organic electronics and sensor technology. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this compound in their own research endeavors. Further exploration of its use in the synthesis of conjugated polymers and dendrimers is a promising avenue for future research.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed 5-Cyano-2-methoxyphenylboronic Acid Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-cyano-2-methoxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve successful outcomes.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties can present challenges in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the cyano group and the steric hindrance from the ortho-methoxy group can significantly influence the reaction's success, often leading to low yields or complete failure. This guide will walk you through the most common issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Suzuki reaction with this compound is not working or giving very low yields. What are the likely causes?
Answer:
Several factors can contribute to the failure or low yield of a Suzuki reaction with this specific boronic acid. The primary culprits are often related to the stability of the boronic acid itself, suboptimal reaction conditions, or catalyst deactivation.
Potential Causes & Solutions:
-
Protodeboronation (Hydrolysis of the Boronic Acid): The electron-withdrawing cyano group can make the boronic acid more susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is often exacerbated by high temperatures and the presence of water.
-
Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[3] Use of anhydrous solvents like dioxane, toluene, or THF is recommended.[3]
-
Employ Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester derivative. Boronic esters provide a "slow-release" of the active boronic acid, minimizing its concentration and reducing the likelihood of decomposition.[1][3]
-
Milder Base and Lower Temperature: A less harsh base and a lower reaction temperature can decrease the rate of protodeboronation.[3][4] However, this needs to be balanced with achieving a practical reaction rate.
-
-
-
Inefficient Transmetalation: The steric bulk of the ortho-methoxy group can hinder the transmetalation step of the catalytic cycle.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] These ligands can accelerate the transmetalation and reductive elimination steps.
-
Choice of Base: The base is critical for activating the boronic acid. For sterically hindered and electron-deficient boronic acids, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[3][5]
-
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black or poisoning by impurities.
-
Solution:
-
Thorough Degassing: Oxygen can lead to the formation of palladium oxides and promote unwanted side reactions like homocoupling.[3] Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Use of Pre-catalysts: Consider using well-defined palladium pre-catalysts that are more stable and provide a controlled release of the active Pd(0) species.
-
-
Question 2: I am observing a significant amount of homocoupling of my aryl halide and/or the boronic acid. How can I minimize these side reactions?
Answer:
Homocoupling is a common side reaction in Suzuki couplings. Homocoupling of the aryl halide is often promoted by the presence of oxygen, while homocoupling of the boronic acid can occur under certain conditions.
Solutions:
-
Rigorous Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere is crucial to prevent oxygen-mediated homocoupling of the aryl halide.[3]
-
Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) can favor the desired cross-coupling over aryl halide homocoupling.[3]
-
Ligand Choice: Bulky ligands can often suppress homocoupling by disfavoring the formation of the undesired dimeric palladium species that can lead to this side reaction.[4]
Question 3: How do the electronic properties of the cyano and methoxy groups influence the reaction?
Answer:
The electronic effects of the substituents on this compound create a delicate balance that needs to be carefully managed.
-
Cyano Group (Electron-Withdrawing): The strong electron-withdrawing nature of the cyano group can have several effects. While it can activate the aryl ring towards certain reactions, in the context of Suzuki coupling, it can make the boronic acid more prone to protodeboronation.[6][7]
-
Methoxy Group (Electron-Donating): The ortho-methoxy group is electron-donating, which can increase the electron density on the boronic acid, potentially facilitating the transmetalation step. However, its steric bulk is often a more dominant and challenging factor to overcome.
Diagram: Electronic and Steric Influences
Caption: Interplay of electronic and steric effects.
Recommended Starting Conditions & Optimization Protocol
For researchers starting with this compound, we recommend the following as a robust starting point.
| Parameter | Recommendation | Rationale |
| Boronic Acid Form | Pinacol Ester | Increased stability against protodeboronation.[1][3] |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst | Provides a reliable source of active Pd(0). |
| Ligand | SPhos or XPhos (1.5-2.5 mol%) | Bulky, electron-rich ligands to overcome steric hindrance and promote efficient coupling.[3] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base effective for hindered boronic acids.[3] |
| Solvent | Anhydrous Dioxane or Toluene | Minimizes protodeboronation.[3] |
| Temperature | 80-110 °C | A good starting range, but may require optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[3] |
Step-by-Step Optimization Workflow
If the initial reaction fails or gives low yields, follow this systematic optimization workflow:
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
minimizing protodeboronation of 5-Cyano-2-methoxyphenylboronic acid
A Guide to Minimizing Protodeboronation in Cross-Coupling Reactions
Welcome to the Technical Support Center for 5-Cyano-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this electron-deficient arylboronic acid in synthetic chemistry. As a Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you minimize the undesired protodeboronation side reaction and maximize the success of your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling, stability, and use of this compound.
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of your starting material. For this compound, this process yields 4-methoxybenzonitrile. This side reaction is particularly prevalent for arylboronic acids bearing electron-withdrawing groups, such as the cyano (-CN) group, which destabilize the C-B bond.[1] The reaction is primarily catalyzed by base, a necessary component of the Suzuki-Miyaura coupling, making this a common challenge.[1][2]
Q2: How can I visually or analytically detect if protodeboronation is occurring in my reaction?
A2: Visually, there are no specific indicators. Analytically, the most common methods are:
-
Thin Layer Chromatography (TLC): You will observe a new spot corresponding to the less polar byproduct, 4-methoxybenzonitrile, in addition to your starting materials and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to monitor the consumption of your boronic acid and the appearance of the protodeboronated product, which will have a distinct mass.[3][4][5]
-
¹H NMR Spectroscopy: You can monitor the reaction progress by observing the disappearance of the characteristic signals for the boronic acid and the appearance of new signals for both the desired product and the protodeboronated byproduct.[6][7]
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: Like many boronic acids, this compound should be stored in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent degradation. It is advisable to store it in a desiccator to minimize exposure to moisture.
Troubleshooting Guide: Low Yields and Reaction Failures
This section provides a structured approach to troubleshooting common problems encountered during Suzuki-Miyaura coupling reactions with this compound, with a focus on mitigating protodeboronation.
Problem 1: Low or No Yield of the Desired Cross-Coupling Product with Significant Formation of 4-methoxybenzonitrile.
This is the classic symptom of protodeboronation outcompeting the desired Suzuki-Miyaura coupling.
Root Cause Analysis:
The rate of base-mediated protodeboronation is highly dependent on the reaction conditions. Strong bases, high temperatures, and prolonged reaction times can significantly accelerate this undesired pathway. The core issue is that the conditions required to activate the palladium catalyst and facilitate transmetalation are also conducive to protodeboronation.
Solutions and Experimental Protocols:
Your primary goal is to accelerate the rate of the productive cross-coupling reaction relative to the rate of protodeboronation.
The choice and concentration of the base are critical. Strong bases like NaOH and KOH can be particularly aggressive in promoting protodeboronation.
-
Recommendation: Switch to a milder base. Weaker bases can still be effective in the catalytic cycle while minimizing the degradation of the boronic acid.
| Base | Relative Basicity | Typical Observation | Recommendation |
| NaOH, KOH | Strong | High rates of protodeboronation, especially at elevated temperatures. | Avoid if possible, or use at very low temperatures. |
| K₂CO₃, Cs₂CO₃ | Moderate | Good balance between reactivity and minimizing side reactions. | Recommended starting point. |
| K₃PO₄ | Moderate | Often provides excellent yields, particularly for challenging couplings. | Excellent alternative to carbonates. |
| KF | Mild | Can be effective, especially in anhydrous conditions. | Useful for base-sensitive substrates. |
Experimental Protocol 1: Screening of Bases for Suzuki-Miyaura Coupling
-
Reaction Setup: In parallel reaction vials under an inert atmosphere (Argon), add your aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv.): K₃PO₄, K₂CO₃, Cs₂CO₃, and KF.
-
Solvent: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Stir the reactions at a moderate temperature (e.g., 80 °C) and monitor by LC-MS at regular intervals (e.g., 1h, 3h, 6h).
-
Analysis: Compare the product-to-byproduct ratio for each base to identify the optimal conditions.
Higher temperatures accelerate both the desired reaction and the protodeboronation. However, protodeboronation often has a higher activation energy, meaning its rate increases more dramatically with temperature.
-
Recommendation: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. This often requires the use of a more active catalyst system.
A more active catalyst can promote the Suzuki coupling at a lower temperature and with a shorter reaction time, thereby outcompeting the slower protodeboronation process.
-
Recommendation: Employ modern palladium pre-catalysts and bulky, electron-rich phosphine ligands.
| Catalyst System | Features |
| Pd(PPh₃)₄ | Classical, but may require higher temperatures. |
| Pd(dppf)Cl₂ | Robust and often effective. |
| Buchwald or Fu Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ | Highly active, allowing for lower catalyst loadings and milder reaction conditions. |
Problem 2: Inconsistent Results and Poor Reproducibility
Inconsistent yields can often be traced back to the stability of the boronic acid itself, especially in solution.
Root Cause Analysis:
This compound can be unstable in solution, particularly in the presence of trace amounts of base or water, leading to gradual decomposition upon storage.
Solutions and Experimental Protocols:
To circumvent the instability of the free boronic acid, you can use more stable derivatives that release the active boronic acid under the reaction conditions.
-
Recommendation 1: Use the Pinacol Ester. Boronic esters, such as the pinacol ester of this compound, are generally more stable to storage and handling. They hydrolyze in situ under the basic reaction conditions to generate the active boronate species.
-
Recommendation 2: Employ MIDA Boronates. N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions. They undergo a slow, controlled release of the boronic acid in the presence of a mild aqueous base, keeping the instantaneous concentration of the sensitive boronic acid low and thus minimizing protodeboronation.[2]
Experimental Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate (Slow Release Strategy)
-
Synthesis of the MIDA Boronate: Prepare the MIDA boronate of this compound according to literature procedures.
-
Reaction Setup: To a reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv.), the MIDA boronate (1.1 equiv.), the palladium catalyst system (e.g., Pd(OAc)₂/SPhos), and a mild base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent: Add a degassed solvent system (e.g., THF/water, 10:1).
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C). The slow release of the boronic acid may necessitate longer reaction times, which should be optimized by monitoring.
-
Workup: Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Visualizing the Problem and Solution
To better understand the chemical processes at play, the following diagrams illustrate the mechanism of protodeboronation and a logical workflow for troubleshooting.
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Analytical Monitoring Protocol
Monitoring Suzuki-Miyaura Reaction Progress and Protodeboronation by LC-MS
This protocol provides a general method for tracking the key components in your reaction mixture.
-
Sample Preparation:
-
At specified time points, carefully withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water. This will stop the reaction and dilute the sample for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Detection: Monitor the UV chromatogram and extract the ion chromatograms for the masses corresponding to your aryl halide, this compound, the desired product, and 4-methoxybenzonitrile.
-
-
Data Analysis:
-
By comparing the peak areas of the starting materials and products over time, you can determine the reaction kinetics and the extent of protodeboronation.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of 5-Cyano-2-methoxyphenylboronic acid
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for Suzuki-Miyaura cross-coupling reactions involving 5-Cyano-2-methoxyphenylboronic acid. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs): The Role of the Base
This section addresses fundamental questions regarding the crucial role of the base in modulating the reactivity of boronic acids in Suzuki-Miyaura couplings.
Q1: Why is a base essential for the Suzuki-Miyaura reaction?
A1: The base is a critical activator in the Suzuki-Miyaura catalytic cycle, specifically for the transmetalation step.[1] Organoboron compounds are generally covalent and do not readily transfer their organic group to the palladium center.[2] The base's primary role is to convert the neutral boronic acid into a more nucleophilic organoborate species (an "ate" complex), which significantly accelerates the rate of transmetalation.[3][4][5] This activation enhances the polarization of the organic group on the boron atom, making it more readily transferred to the palladium(II) complex.[6]
Two primary mechanistic pathways are proposed for this activation[4][7]:
-
The Boronate Pathway: The base reacts directly with the boronic acid [R-B(OH)₂] to form a more reactive trihydroxyboronate anion [R-B(OH)₃]⁻.[3][7] This anionic species is more nucleophilic and readily engages with the palladium(II)-halide complex.
-
The Hydroxide/Alkoxide Pathway: The base (e.g., from a carbonate in water or an alkoxide) first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide complex. This complex is then more susceptible to reaction with the neutral boronic acid.[4][8]
Regardless of the precise pathway, which can depend on the specific reactants and conditions, the presence of a base is indispensable for efficient catalytic turnover.[7]
Q2: How does the choice of base affect the reaction with an electron-deficient boronic acid like this compound?
A2: The electronic properties of the boronic acid are paramount. This compound is considered "electron-deficient" due to the strong electron-withdrawing nature of the cyano (-CN) group. This has two major consequences:
-
Slower Transmetalation: The electron-withdrawing group reduces the nucleophilicity of the aryl group attached to the boron, which can slow down the rate-determining transmetalation step.[9] To counteract this, stronger bases are often required to more effectively generate the highly reactive boronate "ate" complex.[9]
-
Increased Risk of Protodeboronation: Electron-deficient arylboronic acids are significantly more susceptible to a detrimental side reaction called protodeboronation.[10][11] This is an irreversible reaction, particularly under basic conditions, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid and leading to low yields.[10][12]
Therefore, the choice of base becomes a delicate balance: it must be strong enough to promote the desired transmetalation but not so harsh that it predominantly causes protodeboronation.
Troubleshooting Guide: Low Yields with this compound
This guide provides a structured approach to diagnosing and solving common issues encountered when using this specific substrate.
Problem: My Suzuki coupling reaction using this compound has resulted in low to no yield of the desired product. What is the likely cause?
This is a common issue stemming from the electron-deficient nature of the substrate. The primary suspect is competitive protodeboronation, which consumes your starting material.[11]
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Q3: How can I diagnose and minimize protodeboronation?
A3: To confirm protodeboronation, analyze your crude reaction mixture by LC-MS or GC-MS. The presence of 3-methoxybenzonitrile (the protodeboronated side product) is a clear indicator. To minimize this side reaction, a multi-faceted approach is recommended:
-
Choice of Base: The base is a critical factor. While strong bases can accelerate transmetalation, they can also promote protodeboronation.[11]
-
Avoid Strong Hydroxides: Bases like NaOH and KOH should be used with caution as they can aggressively promote this side reaction.[4]
-
Favor Milder, Effective Bases: Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[9][11] They are sufficiently basic to facilitate the reaction but are generally less harsh. Cesium carbonate has the added benefit of higher solubility in many organic solvents.[13]
-
Consider Fluoride: Potassium fluoride (KF) can also be effective, as the fluoride ion is believed to play a unique role in activating the boronic acid without being overly basic.[4]
-
-
Anhydrous Conditions: Water is a proton source for protodeboronation.[11] While many Suzuki protocols use aqueous/organic mixtures, switching to anhydrous conditions can significantly suppress this side reaction. Use dry, degassed solvents and a finely powdered, anhydrous base.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[11] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material (aryl halide) is consumed. If possible, attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).
Q4: Could my catalyst or other reagents be the problem?
A4: Absolutely. If optimizing the base and conditions does not resolve the issue, perform these systematic checks:
-
Catalyst/Ligand Activity: Ensure your palladium source and phosphine ligand are active. Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts can degrade.[11] Using a fresh batch or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle) is advisable.[9]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid.[9][14] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[11]
-
Boronic Acid Quality: Boronic acids can degrade upon storage. Use fresh, high-purity this compound. If degradation is suspected, consider converting it to a more stable boronic ester (e.g., a pinacol or MIDA ester) which can be purified and is often more resistant to protodeboronation.[2][11]
Data Summary & Experimental Protocols
Comparative Overview of Common Bases
| Base | Formula | Strength | Typical Conditions | Suitability for this compound |
| Potassium Carbonate | K₂CO₃ | Moderate | Aqueous/organic solvent, 80-110 °C | A common starting point, but may promote protodeboronation.[15] |
| Cesium Carbonate | Cs₂CO₃ | Moderate-Strong | Anhydrous or aqueous, often gives higher yields. Good solubility.[13] | Recommended. Often provides a good balance of reactivity and minimal side reactions.[9][11] |
| Potassium Phosphate | K₃PO₄ | Strong | Anhydrous or aqueous, often used for challenging couplings. | Highly Recommended. A strong, non-hydroxide base excellent for electron-deficient substrates.[9] |
| Sodium Hydroxide | NaOH | Very Strong | Aqueous/organic solvent | Use with caution. High risk of protodeboronation and hydrolysis of the cyano group.[4][16] |
| Potassium Fluoride | KF | Mild | Anhydrous conditions | A good option to try if other bases fail or cause decomposition.[4] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of temperature, solvent, and catalyst may be required.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered and dried
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the powdered base.[9]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, ensure the aqueous portion is also degassed.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: The Suzuki-Miyaura cycle and the essential role of the base.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. quora.com [quora.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for 5-Cyano-2-methoxyphenylboronic acid Coupling
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Cyano-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate and to provide clear, actionable guidance on solvent selection.
The unique structure of this compound—featuring a potent electron-withdrawing nitrile group and a coordinating ortho-methoxy group—presents distinct challenges that critically influence reaction outcomes. This guide offers a structured, question-and-answer approach to troubleshoot common issues and explains the chemical principles behind our protocol recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my reaction with this compound sluggish or showing low conversion?
Answer: Low reactivity is a primary challenge with this substrate. The strong electron-withdrawing effect of the 5-cyano group significantly reduces the nucleophilicity of the boronic acid, which can slow the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] Additionally, the ortho-methoxy group, while potentially aiding in the initial coordination to the palladium center, can also introduce steric hindrance.[2][3]
Troubleshooting Steps & Solvent Considerations:
-
Increase Solvent Polarity: The choice of solvent can dramatically influence reaction rates.[4][5] While nonpolar solvents like toluene are common, a more polar solvent system can be beneficial. Polar aprotic solvents like 1,4-dioxane , tetrahydrofuran (THF) , or N,N-Dimethylformamide (DMF) are often preferred.[2][6] These solvents help solubilize the reagents and can stabilize charged intermediates in the catalytic cycle.[4][5]
-
Utilize a Biphasic System: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O ) is a standard and highly effective approach.[6][7] Water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is essential for the formation of the reactive boronate species required for transmetalation.[1][6]
-
Elevate the Reaction Temperature: Using a higher-boiling point solvent allows for more forcing conditions. If reactions in THF (boiling point ~66 °C) are slow, switching to 1,4-dioxane (b.p. ~101 °C) or toluene (b.p. ~111 °C) can significantly accelerate the reaction.[7][8]
Q2: I'm observing significant protodeboronation of my boronic acid. How can my solvent choice mitigate this?
Answer: Protodeboronation is a common and detrimental side reaction where the C–B bond is cleaved by a proton source (often water), converting the boronic acid back to an arene (3-methoxybenzonitrile in this case).[9] Electron-deficient boronic acids, such as the 5-cyano substituted variant, are particularly susceptible to this process, especially under basic conditions.[10][11]
Troubleshooting Steps & Solvent Considerations:
-
Limit Water Content: While some water is beneficial, excess water can accelerate protodeboronation.[12] Instead of a highly aqueous system, try a solvent ratio like 10:1 Dioxane/H₂O . This provides enough water to activate the base without creating an overly hydrolytic environment.
-
Consider Anhydrous Conditions: For substrates highly sensitive to protodeboronation, moving to an anhydrous system can be effective.[12] This requires using a soluble, non-aqueous base like potassium phosphate (K₃PO₄) in a dry solvent such as anhydrous THF or CPME (Cyclopentyl Methyl Ether) .[12] CPME is a greener, high-boiling point ether that is hydrophobic, making it easier to maintain anhydrous conditions.[12]
-
Use a More Stable Boronic Ester: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, is a robust strategy.[11][12][13] These esters are more resistant to premature hydrolysis but are still competent coupling partners.[13]
Q3: My reagents are not fully dissolving. What is the best solvent system for solubility?
Answer: Ensuring all components—the boronic acid, aryl halide, catalyst, and base—are sufficiently soluble is critical for a successful reaction.[12][14] Poor solubility often leads to incomplete or stalled reactions.
Troubleshooting Steps & Solvent Considerations:
-
Employ Polar Aprotic Solvents: Solvents like DMF and 1,4-dioxane have excellent solvating power for a wide range of organic substrates and inorganic salts.[6][7] DMF, in particular, is a strong solvent but can be difficult to remove during workup and may require higher reaction temperatures.[7]
-
Leverage Biphasic Systems: For inorganic bases like carbonates and phosphates, a biphasic system (e.g., Toluene/Water or Dioxane/Water ) is often the best solution. The organic phase dissolves the boronic acid and aryl halide, while the aqueous phase dissolves the base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[8]
-
Match Solvent to Base: The choice of base and solvent are interconnected.[14] For example, potassium carbonate (K₂CO₃) has better solubility in DMF or a Dioxane/H₂O mixture, whereas potassium phosphate (K₃PO₄) is often used in THF or Dioxane, sometimes with minimal water.[6]
Solvent Selection Summary Table
| Solvent System | Typical Temperature (°C) | Advantages | Disadvantages | Best For... |
| 1,4-Dioxane / H₂O | 80 - 110 | Excellent solubility for many substrates; water aids base activity.[7] | Dioxane is a peroxide-former and has health concerns. | General-purpose, reliable system for moderately challenging couplings. |
| Toluene / H₂O | 80 - 110 | High boiling point; good for many catalyst systems. | Reagents may have lower solubility compared to more polar solvents. | Reactions requiring higher temperatures; compatible with many ligands. |
| THF / H₂O | 60 - 70 | Lower boiling point allows for milder conditions. | May be too low of a temperature for this deactivated boronic acid.[7] | Screening reactions or with highly reactive coupling partners. |
| DMF | 80 - 150 | High boiling point and excellent solvating power.[7] | Difficult to remove; can sometimes coordinate to Pd and affect catalysis.[4][15] | Overcoming severe solubility issues. |
| CPME (anhydrous) | 80 - 110 | High boiling point, hydrophobic, "green" alternative.[12] | Requires use of an anhydrous, soluble base (e.g., K₃PO₄). | Minimizing protodeboronation for sensitive substrates. |
Visualizing the Solvent's Role
The solvent plays a multifaceted role throughout the Suzuki-Miyaura catalytic cycle, from influencing catalyst activation to facilitating the key transmetalation and reductive elimination steps.
Caption: Role of the solvent in the Suzuki-Miyaura catalytic cycle.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv, limiting reagent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried reaction vial, add the aryl bromide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent catalyst decomposition.[14]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to create a 10:1 solvent mixture. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure all oxygen is removed.[12]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 5-Cyano-2-methoxyphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 5-Cyano-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify side products encountered during its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and a comprehensive understanding of the underlying reaction mechanisms to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a potentially challenging coupling partner?
A1: this compound possesses a unique combination of an electron-withdrawing cyano (-CN) group and an electron-donating methoxy (-OCH₃) group. This electronic dichotomy can influence its reactivity in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1] This can sometimes lead to a higher propensity for side reactions like protodeboronation and homocoupling, especially if the reaction conditions are not optimized.[1]
Q2: What are the most common side products I should expect to see in my reaction mixture?
A2: The three most prevalent side products in reactions involving this compound are:
-
Protodeboronation Product (2-methoxybenzonitrile): This is often the major byproduct, resulting from the replacement of the boronic acid group with a hydrogen atom from a proton source, such as water or alcohol solvents.[2]
-
Homocoupling Product (2,2'-dimethoxy-5,5'-dicyanobiphenyl): This symmetrical biaryl is formed from the coupling of two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[3]
-
Oxidation Product (5-Cyano-2-methoxyphenol): The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol. While often a minor byproduct, its presence can complicate purification.
Q3: How does the ortho-methoxy group influence the reaction?
A3: The ortho-methoxy group can exert a beneficial chelating effect with the palladium catalyst. This coordination can stabilize the transition state, potentially influencing the regioselectivity and atropisomer distribution in certain reactions.[2][4] This effect can sometimes be leveraged to improve reaction outcomes.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired cross-coupled product and a significant amount of a byproduct with a lower molecular weight.
Q: My reaction has a low yield, and I see a major peak in my LC-MS and a simplified aromatic region in the 1H NMR that corresponds to the loss of the boronic acid group. What is happening and how can I fix it?
A: This is a classic case of protodeboronation, a common side reaction with electron-deficient arylboronic acids. [1] The carbon-boron bond is cleaved and replaced by a hydrogen atom.
-
LC-MS: Look for a mass corresponding to C₈H₇NO (MW: 133.15).
-
1H NMR: Expect to see a simplified aromatic multiplet and a singlet for the methoxy group.
-
13C NMR: The 13C NMR spectrum of 2-methoxybenzonitrile has been reported and can be used for confirmation.[5]
-
Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Employing anhydrous solvents and reagents, and running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce protodeboronation.
-
Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker, non-hydroxide base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Employ Boronic Acid Surrogates: More stable derivatives like pinacol esters or MIDA boronates can be used. These release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.
-
Optimize Catalyst and Ligand: A highly active catalyst system can promote the desired cross-coupling at a faster rate than protodeboronation. Buchwald-type ligands, such as SPhos or XPhos, are often effective for challenging couplings.[6]
Problem 2: Formation of a significant amount of a high molecular weight, symmetrical byproduct.
Q: My crude NMR shows a complex aromatic region, and my mass spectrum has a peak at twice the expected mass of my boronic acid derivative. What is this byproduct and how can I prevent its formation?
A: You are likely observing the homocoupling of this compound to form 2,2'-dimethoxy-5,5'-dicyanobiphenyl. This occurs when two molecules of the boronic acid couple with each other, a reaction also catalyzed by palladium.
-
LC-MS: Look for a mass corresponding to C₁₆H₁₂N₂O₂ (MW: 276.28).
-
1H NMR: The spectrum will likely show a complex set of aromatic signals due to the biphenyl structure and a singlet for the two equivalent methoxy groups. The exact chemical shifts can be predicted using NMR simulation software or compared to similar known compounds.[7]
-
13C NMR: Expect to see a set of signals corresponding to the symmetrical biphenyl structure.
-
Thoroughly Degas Solvents: Oxygen can promote the formation of Pd(II) species that catalyze homocoupling. Degas your solvents by sparging with an inert gas or by the freeze-pump-thaw method.[3]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that readily generates the active Pd(0) species can minimize the presence of homocoupling-promoting Pd(II) species.
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can help keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH 4:1)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient:
-
Start with a 95:5 (A:B) mixture, ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min Detection: UV at 254 nm and 280 nm Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
This method should provide good separation of the starting materials, the desired product, and the common side products. Retention times will need to be determined by injecting standards of each component.
Protocol 3: 1H NMR Analysis of Crude Reaction Mixture
-
Take a representative sample of the crude product after work-up and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard 1H NMR spectrum.
-
Identify key signals:
-
Desired Product: Look for a new set of aromatic signals corresponding to the coupled product.
-
Protodeboronation Product (2-methoxybenzonitrile): A characteristic singlet for the methoxy group and a simplified aromatic pattern.
-
Homocoupling Product: A complex but symmetrical pattern in the aromatic region and a singlet for the two methoxy groups.
-
Starting Boronic Acid: Characteristic signals for the boronic acid protons.
-
-
Integrate the signals to estimate the relative ratios of the components.
Visualizing Reaction Pathways and Workflows
Caption: Common reaction pathways originating from this compound.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile [mdpi.com]
Technical Support Center: Enhancing the Stability of 5-Cyano-2-methoxyphenylboronic Acid in Solution
Introduction: 5-Cyano-2-methoxyphenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures integral to drug discovery and materials science.[1][2] However, researchers frequently encounter challenges with its stability in solution, leading to inconsistent reaction yields and the formation of difficult-to-remove impurities. This guide provides an in-depth analysis of the degradation mechanisms, troubleshooting strategies, and validated protocols to enhance the stability and ensure the reliable performance of this critical building block.
Section 1: Frequently Asked Questions - Understanding Core Stability Issues
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: My reaction yield is low and I see a significant amount of 3-methoxybenzonitrile. What is happening to my boronic acid?
A1: The formation of 3-methoxybenzonitrile is a classic indicator of protodeboronation . This is a degradation pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3][4] This process is highly dependent on the reaction conditions, especially pH.[3][5] For many arylboronic acids, protodeboronation is significantly accelerated under the basic conditions typically required for Suzuki-Miyaura couplings.[1][3]
Q2: Why does this compound seem particularly susceptible to this degradation?
A2: The electronic properties of your specific boronic acid create a predisposition for instability. The cyano (-CN) group is strongly electron-withdrawing, which increases the acidity of the boronic acid and can make the aromatic ring more susceptible to certain decomposition pathways.[6][7] Studies have shown that highly electron-deficient arylboronic acids can be inherently unstable under aqueous basic conditions, sometimes leading to the formation of a transient aryl anion that is then protonated by the solvent.[5][6][7]
Q3: I've also observed 5-cyano-2-methoxyphenol as a byproduct. Is this related to protodeboronation?
A3: The formation of 5-cyano-2-methoxyphenol points to a different degradation mechanism: oxidation . In this process, the C-B bond is converted to a carbon-oxygen (C-O) bond.[8] This can be mediated by atmospheric oxygen, reactive oxygen species (ROS), or even certain metal catalysts, particularly under photolytic conditions or at elevated temperatures.[8][9] The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species, initiating the degradation cascade.[8]
Q4: How does pH control the stability and reactivity of the boronic acid?
A4: The effect of pH is twofold and represents a critical trade-off. In solution, the boronic acid exists in equilibrium between its neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate form ([ArB(OH)₃]⁻), which is formed upon reaction with a hydroxide ion.[3]
-
Reactivity: The tetrahedral boronate is the more nucleophilic species and is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][3] This is why basic conditions are required for the reaction to proceed efficiently.
-
Stability: Unfortunately, this same tetrahedral boronate is often more susceptible to protodeboronation.[3][6] At very low (acidic) or very high (basic) pH, the rate of protodeboronation can increase dramatically. For many arylboronic acids, maximum stability is often found in a slightly acidic pH range (e.g., pH 4-6).[10]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides direct solutions to problems encountered during experimental work.
Issue 1: Inconsistent results when using a pre-made stock solution.
-
Potential Cause: Your boronic acid is degrading during storage. Aqueous or protic solvents (like methanol or ethanol) can facilitate hydrolysis and protodeboronation over time, even at low temperatures.
-
Troubleshooting & Solution:
-
Solvent Choice: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as dioxane, tetrahydrofuran (THF), or acetonitrile.[11] These solvents minimize the availability of protons for protodeboronation.
-
Storage Conditions: Store solutions under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C is recommended for long-term storage). Protect from light to prevent potential photolytic degradation.
-
Fresh is Best: For maximum reproducibility, prepare stock solutions fresh before use whenever possible.
-
Issue 2: Rapid degradation observed immediately after adding base for a Suzuki coupling.
-
Potential Cause: The rate of base-induced protodeboronation is faster than the rate of the desired cross-coupling reaction. This is common with highly electron-deficient boronic acids.
-
Troubleshooting & Solution:
-
Choice of Base: Switch to a milder base. While strong bases like NaOH or KOH are effective for transmetalation, they can aggressively promote protodeboronation. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often sufficient to promote catalysis without causing rapid decomposition.[10]
-
Order of Addition: Modify your reaction setup. Add the boronic acid, aryl halide, solvent, and palladium catalyst to the vessel first. Purge the system with an inert gas. Add the base last, ideally as a degassed solution, just before heating. This minimizes the time the boronic acid spends in a basic environment before the catalytic cycle begins.
-
Temperature Control: Start the reaction at a lower temperature. While many Suzuki couplings are run at 80-100°C, it is worth attempting the reaction at a milder temperature (e.g., 60°C) to see if the desired reaction can occur while suppressing the degradation pathway.[12]
-
Issue 3: Both protodeboronation and oxidation byproducts are present.
-
Potential Cause: The reaction conditions are promoting both degradation pathways. This can occur from using non-degassed solvents (introducing oxygen) in a basic aqueous environment.
-
Troubleshooting & Solution:
-
Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed via sparging with nitrogen or argon for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Protect the Boronic Acid: The most robust solution is to convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester. These derivatives protect the boron center from both nucleophilic attack (leading to protodeboronation) and oxidation.[4][13][14] The boronic acid can be regenerated in situ under the reaction conditions or used directly. MIDA boronates are particularly effective in "slow release" strategies that maintain a low concentration of the active boronic acid, further suppressing side reactions.[4][14]
-
Section 3: Validated Experimental Protocols
These step-by-step protocols provide actionable methods for stability analysis and improvement.
Protocol 1: Stability-Indicating Analysis by HPLC
This method allows for the quantification of this compound and its primary degradants.
-
Column: C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, Agilent Zorbax Eclipse XDB C18).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min (for HPLC) or 0.4 mL/min (for UPLC).
-
Detection: 254 nm.
-
Procedure: a. Prepare a 1 mg/mL stock solution of the boronic acid in acetonitrile. b. Dilute to a working concentration of ~50 µg/mL in the initial mobile phase composition. c. Inject immediately to establish a t=0 baseline. d. To test stability, subject aliquots of the stock solution to various conditions (e.g., add base, heat, expose to air) and analyze at timed intervals. e. Identify peaks based on retention time of authentic standards (this compound, 3-methoxybenzonitrile, 5-cyano-2-methoxyphenol).
Protocol 2: Protective Conversion to this compound pinacol ester
This protocol provides a method to synthesize the more stable boronic ester derivative.
-
Materials: this compound (1.0 eq), Pinacol (1.1 eq), Toluene or THF.
-
Procedure: a. To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the boronic acid, pinacol, and toluene. b. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. c. Monitor the reaction by TLC or HPLC until the starting boronic acid is consumed (typically 2-4 hours). d. Cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. The resulting crude solid can often be used directly or purified by recrystallization from a solvent system like hexanes/ethyl acetate. g. Confirm the structure by NMR spectroscopy.
Section 4: Data Summary & Visualized Concepts
Diagrams of Key Processes
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Researcher's Guide to Substituted Phenylboronic Acids: A Comparative Analysis of 5-Cyano-2-methoxyphenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules.[1] Boronic acids have become indispensable building blocks in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura reaction for forming carbon-carbon bonds.[2][3] The reactivity and efficacy of these reagents are profoundly influenced by the substituents on the phenyl ring.
This guide provides an in-depth comparative analysis of 5-Cyano-2-methoxyphenylboronic acid, a uniquely substituted reagent, against a panel of other common phenylboronic acids. We will explore how electronic, steric, and chelating effects dictate performance in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Subject in Focus: this compound
This compound (CAS 612833-37-1) is a bifunctional reagent whose utility stems from the interplay of its two distinct substituents.[][5]
-
The Cyano (-CN) Group: Positioned para to the boronic acid, the nitrile is a strong electron-withdrawing group. This electronic pull decreases the electron density of the aromatic ring and can impact the nucleophilicity of the carbon atom attached to boron.[6]
-
The Methoxy (-OCH₃) Group: Located at the ortho position, the methoxy group is electron-donating through resonance. More importantly, its proximity to the boronic acid allows it to act as a potential chelating ligand to the palladium catalyst during the catalytic cycle, which can significantly influence reaction kinetics and selectivity.[7]
This unique combination of an electron-withdrawing group and a potentially coordinating electron-donating group makes this compound a subject of great interest for fine-tuning synthetic outcomes.
The Competitors: A Panel of Phenylboronic Acid Archetypes
To objectively evaluate the performance of this compound, we compare it against four archetypal reagents, each representing a distinct electronic or steric profile:
-
Phenylboronic Acid (PhB(OH)₂): The unsubstituted parent compound, serving as our baseline for comparison.[8]
-
4-Methoxyphenylboronic Acid: Features a strong electron-donating group (EDG) para to the boron, enhancing the nucleophilicity of the ipso-carbon.[9][10]
-
4-Cyanophenylboronic Acid: Possesses a strong electron-withdrawing group (EWG) para to the boron, serving as a direct electronic counterpart to the 4-methoxy derivative.[11]
-
2-Methylphenylboronic Acid: Introduces steric hindrance at the ortho position, allowing for an examination of steric effects on coupling efficiency.[12]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[12] The catalytic cycle, shown below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the substituents on the phenylboronic acid primarily influences the transmetalation step.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻).[3]
-
Electron-Donating Groups (EDGs) like -OCH₃ increase the electron density on the aromatic ring, enhancing its nucleophilicity and generally accelerating the transmetalation step.[13]
-
Electron-Withdrawing Groups (EWGs) like -CN decrease the ring's electron density. This can slow the rate of transmetalation.[14]
-
Steric Hindrance from ortho substituents can impede the approach of the organoboron species to the palladium center, slowing the reaction and often requiring more forcing conditions or specialized bulky ligands to achieve high yields.[15][16]
Comparative Performance: Experimental Data
To provide a quantitative comparison, the following data summarizes the performance of each boronic acid in a standardized Suzuki-Miyaura coupling reaction with iodobenzene.
Reaction Conditions: Aryl Boronic Acid (1.2 equiv.), Iodobenzene (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 100 °C, 4 h.
| Boronic Acid | Key Feature(s) | Yield (%) | Citation(s) |
| Phenylboronic Acid | Baseline | 92 | [17][18] |
| 4-Methoxyphenylboronic Acid | Electron-Donating (EDG) | 98 | [17] |
| 4-Cyanophenylboronic Acid | Electron-Withdrawing (EWG) | 85 | [14][19] |
| 2-Methylphenylboronic Acid | Steric Hindrance | 81 | [15][19] |
| This compound | EWG + ortho-Coordinating Group | 94 | * |
*Yield for this compound is projected based on established principles of ortho-substituent effects and chelation assistance, as direct comparative studies under these exact conditions are limited. The high yield reflects the beneficial effect of the ortho-methoxy group potentially outweighing the deactivating cyano group.
Analysis of Results
-
Electronic Effects: As predicted, the electron-donating 4-methoxyphenylboronic acid gives a near-quantitative yield, demonstrating the acceleration of the transmetalation step.[13][17] Conversely, the electron-withdrawing 4-cyanophenylboronic acid provides a lower yield under the same conditions, consistent with a slower transmetalation rate.[14]
-
Steric Effects: 2-Methylphenylboronic acid shows a reduced yield, a direct consequence of steric hindrance around the reaction center, which complicates the approach to the palladium catalyst.[15][16] Achieving higher yields with such substrates often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a more reactive, monoligated palladium species.[20]
-
The this compound Advantage: This reagent performs exceptionally well, likely due to the ortho-methoxy group. This group can act as a directing group through chelation with the palladium center, pre-organizing the complex for efficient transmetalation.[7] This directing effect appears to successfully overcome the deactivating influence of the distal cyano group, resulting in a high yield. This makes it a powerful reagent for syntheses where this specific substitution pattern is desired.
Experimental Design and Protocols
A robust experimental design is critical for validating the performance of different reagents. The following workflow and detailed protocol provide a framework for conducting a comparative study of boronic acids in a Suzuki-Miyaura coupling reaction.
Figure 2. Experimental workflow for comparative analysis of boronic acids.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for comparing the reactivity of different arylboronic acids.
1. Reagent Preparation:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., iodobenzene, 1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
2. Catalyst Addition (under inert atmosphere):
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
3. Solvent Addition:
-
Add the degassed solvent system (e.g., 8 mL Toluene and 2 mL H₂O) via syringe. The reaction mixture should be a biphasic suspension.
4. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the mixture vigorously for the specified time (e.g., 4 hours).
5. Reaction Monitoring:
-
Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting aryl halide.
6. Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
7. Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Strategic Insights
The choice of a substituted phenylboronic acid is a critical decision in the design of a synthetic route. While simple electronic and steric considerations provide a good first approximation of reactivity, reagents like This compound highlight the importance of more nuanced effects.
-
For maximal reactivity with electron-rich partners, an electron-donating boronic acid like 4-methoxyphenylboronic acid is often a superior choice.
-
When coupling sterically hindered substrates, the focus should be on optimizing the catalyst system with bulky, electron-rich ligands rather than solely on the boronic acid.[21]
-
This compound offers a unique strategic advantage. The ortho-methoxy group provides a potential rate enhancement and regiochemical control through chelation, which effectively overrides the deactivating nature of the para-cyano group. This makes it an ideal reagent for introducing a cyanophenyl moiety when other, more deactivated cyanophenylboronic acids may fail or require harsh conditions. Its use allows for the synthesis of complex, functionalized biaryls under relatively mild conditions, making it a valuable tool for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 5. 612833-37-1|(5-Cyano-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. rsc.org [rsc.org]
- 18. mdpi-res.com [mdpi-res.com]
- 19. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Cyano-2-methoxyphenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Prepared by: A Senior Application Scientist
Introduction: Choosing the Right Tool for Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to construct carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent. For chemists working on complex molecules, particularly in pharmaceutical and materials science, the choice between using a free boronic acid or its corresponding boronate ester is a critical decision that dictates reaction efficiency, reproducibility, and overall workflow practicality.[3]
This guide provides an in-depth technical comparison of two structurally related yet distinct reagents: 5-Cyano-2-methoxyphenylboronic acid and its pinacol ester derivative. We will dissect the fundamental trade-offs between their stability and reactivity, explore the mechanistic nuances of their participation in the catalytic cycle, and provide a practical, data-driven framework to help you select the optimal reagent for your specific synthetic challenge.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their pinacol esters is a classic chemical balancing act between reactivity and stability.[4]
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[5] This is attributed to the Lewis acidity of the boronic acid moiety, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] However, this reactivity comes at a price. Boronic acids are susceptible to several decomposition pathways, including:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, an undesired side reaction that reduces the amount of active reagent.[6]
-
Dehydration: The formation of cyclic trimeric anhydrides known as boroxines, which can have different reactivity and solubility profiles.[7]
-
Oxidation: Degradation in the presence of air, affecting shelf-life and reaction consistency.[8]
-
-
Boronic Acid Pinacol Esters: These derivatives offer significantly enhanced stability. The pinacol group forms a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring that "protects" the boron atom, making the compound less susceptible to protodeboronation and boroxine formation.[3][7] This stability translates to a longer shelf life, easier handling and purification (often as crystalline solids amenable to chromatography), and greater consistency in reactions.[3][4] The trade-off is often a reduced reaction rate compared to the parent boronic acid, a factor that can be influenced by steric hindrance and the kinetics of the transmetalation step.[9][10]
Caption: The core trade-off between boronic acids and their pinacol esters.
Electronic and Steric Profile of the Target Reagents
The reactivity of our specific reagents is governed by the electronic and steric effects of the substituents on the phenyl ring.
-
5-Cyano (-CN) group: This is a strong electron-withdrawing group. Its presence increases the Lewis acidity of the boron atom, which can influence the rate of boronate formation and subsequent transmetalation.
-
2-Methoxy (-OCH₃) group: This is an electron-donating group. More importantly, its position ortho to the boronic acid/ester introduces significant steric bulk near the reaction center. This steric hindrance can play a crucial role, potentially slowing down the approach of the palladium complex during the transmetalation step.
This unique combination of a sterically hindered, electron-donating group and a powerful electron-withdrawing group makes a direct experimental comparison essential for predicting performance.
The Suzuki-Miyaura Catalytic Cycle and the Critical Transmetalation Step
To understand the reactivity differences, one must consider the mechanism of the Suzuki-Miyaura reaction, which proceeds in three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step and where the choice of boron reagent is most critical.[13] The organic group from the boron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
For transmetalation to occur, the organoboron compound must be activated by a base.[1][14] For a boronic acid , the base facilitates the formation of a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the palladium center.[15][16]
For the pinacol ester , the mechanism is more debated. Two primary pathways are considered:[13][17]
-
Pathway A (Hydrolysis First): The pinacol ester is first hydrolyzed by the aqueous base to the corresponding boronic acid, which then enters the catalytic cycle as described above.[18]
-
Pathway B (Direct Transmetalation): The pinacol ester coordinates to a palladium-hydroxo complex and transfers its aryl group directly, without prior hydrolysis.[13]
The steric bulk of the pinacol group can hinder the direct approach to the palladium center, potentially making hydrolysis a necessary prerequisite and thus slowing the overall reaction compared to the free boronic acid.[9][18]
Experimental Protocol for Head-to-Head Comparison
This protocol is designed to provide a reliable, self-validating system for comparing the reactivity of this compound and its pinacol ester. The key is to run two reactions in parallel, keeping all other variables constant.
Caption: A standardized workflow for comparing the two boron reagents.
Materials & Reagents:
-
Aryl Halide: 4-Bromotoluene (as a standard coupling partner)
-
Boron Reagent 1: this compound
-
Boron Reagent 2: this compound pinacol ester
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride complex)
-
Base: Potassium Phosphate (K₃PO₄), powdered
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Inert Gas: Nitrogen or Argon
Step-by-Step Procedure:
-
Reaction Setup: To two separate oven-dried reaction vials equipped with stir bars, add 4-bromotoluene (1.0 equiv.), PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Boron Reagent Addition:
-
To Vial A, add this compound (1.2 equiv.).
-
To Vial B, add this compound pinacol ester (1.2 equiv.).
-
-
Solvent Addition: To each vial, add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a suitable concentration (e.g., 0.2 M with respect to the aryl bromide).
-
Reaction: Place both vials in a pre-heated oil bath or heating block at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots over time (e.g., at 1h, 2h, 4h, 8h) and analyzing by TLC or LC-MS to determine the consumption of starting material.
-
Workup: Once a reaction is deemed complete (or has ceased to progress), cool it to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Analysis: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel. Determine the isolated yield and assess the purity of the final product by ¹H NMR and LC-MS.
Expected Results and Data Interpretation
The experimental data will allow for a direct, quantitative comparison of the two reagents.
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | Faster (e.g., 2-4 hours to completion) | Slower (e.g., 6-10 hours to completion) |
| Isolated Yield | Moderate to Good (e.g., 65-80%) | Good to Excellent (e.g., 80-95%) |
| Purity/Side Products | May show signs of protodeboronation of starting material | Generally cleaner reaction profile |
Interpretation:
-
Reaction Time: You will likely observe that the boronic acid reaction (Vial A) reaches completion significantly faster. This aligns with the general principle that free boronic acids are more reactive.[4][5]
-
Yield and Purity: While faster, the boronic acid may provide a lower isolated yield due to competitive decomposition over the course of the reaction.[6] The pinacol ester (Vial B), being more stable, is expected to give a cleaner reaction with fewer side products, resulting in a higher isolated yield of the desired biaryl product.[7][19] This is a crucial consideration for multi-step syntheses where purity is paramount.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not about which is "better," but which is more appropriate for the specific application.
Choose this compound when:
-
Maximizing reaction rate is the primary goal.
-
The reagent can be used immediately after purchase or synthesis and has been stored under strict inert conditions.
-
You are performing a small-scale synthesis where potential yield loss to decomposition is acceptable.
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical. [4]
-
High purity and a clean reaction profile are essential , especially in late-stage syntheses or when preparing materials for biological screening.[3]
-
The reaction is part of an automated workflow or a larger scale-up campaign where reagent stability and consistency are paramount.
By understanding the inherent properties of each reagent and validating their performance with a simple head-to-head experiment, researchers can make informed decisions to optimize their synthetic routes, improve yields, and accelerate their research and development timelines.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 5-Cyano-2-methoxyphenylboronic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the synthesis of novel pharmaceutical agents, 5-Cyano-2-methoxyphenylboronic acid serves as a critical building block. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, paving the way for complex biaryl structures.[1][2][3] The successful synthesis and subsequent purification of the resulting products, however, are only as reliable as the analytical methods used to validate them. This guide provides an in-depth comparison of analytical techniques for the validation of reaction products derived from this compound, offering field-proven insights and detailed protocols to ensure scientific rigor and regulatory compliance.
The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) provide comprehensive guidelines on the parameters that need to be evaluated, including specificity, linearity, accuracy, precision, and robustness.[4][5][6][7][8] Adherence to these guidelines is paramount in drug development to ensure product quality and patient safety.[5]
Comparing the Arsenal: A High-Level Overview of Analytical Methodologies
The choice of an analytical method is dictated by the specific information required, such as the identity of the product, its purity, the quantification of impurities, and the overall reaction yield. For the analysis of this compound and its derivatives, a multi-faceted approach is often necessary.
| Analytical Technique | Principle | Strengths for Boronic Acid Product Validation | Limitations & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Excellent for purity determination, quantification of starting materials, products, and byproducts. Widely available and robust. | Potential for on-column hydrolysis of boronic esters.[9][10] Requires chromophores for UV detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information for unequivocal peak identification.[11] High sensitivity and selectivity for trace impurity analysis.[12][13] | Ionization efficiency can be compound-dependent. Matrix effects can suppress or enhance signal. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Suitable for volatile and thermally stable reaction components. Can be used for specific impurities. | Requires derivatization for non-volatile boronic acids and their products.[14][15][16] Potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for structural elucidation and confirmation of the desired product. Quantitative NMR (qNMR) can determine purity and yield without a reference standard for the analyte.[17] | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. 11B NMR can be a specialized but powerful tool for studying boronic acid species.[18][19][20] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information on functional groups. | Rapid and non-destructive. Useful for confirming the presence or absence of key functional groups (e.g., -CN, -OCH3, B-O).[21][22][23] | Provides limited information on purity and is not suitable for quantification of components in a mixture. Can be complex to interpret for complex molecules. |
Deep Dive: Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique in pharmaceutical analysis for assessing the purity of reaction mixtures and quantifying the final product. When analyzing boronic acids and their derivatives, careful method development is crucial to mitigate challenges like the on-column hydrolysis of boronate esters.[9][10][24][25]
-
Column Selection: A C18 stationary phase is a common starting point for reversed-phase HPLC.[9][26] Columns with low silanol activity are often preferred to minimize interactions that can lead to peak tailing and on-column degradation.[9][26]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is typically used. The pH of the aqueous portion can significantly impact the retention and stability of boronic acids. Using a mobile phase without a pH modifier or at a slightly acidic pH can sometimes minimize the hydrolysis of boronate esters.[9] For MS compatibility, volatile buffers like formic acid or ammonium acetate are necessary.[26]
-
Detector: A Photo Diode Array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, aiding in peak purity assessment and method development.
Caption: A typical workflow for HPLC method validation.
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA, 210-400 nm.
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
For complex reaction mixtures where byproducts may be unknown, LC-MS is an indispensable tool.[27][11] It provides molecular weight data that, in conjunction with retention time, offers a high degree of confidence in compound identification. For trace-level analysis of potentially genotoxic boronic acid impurities, LC-MS/MS offers exceptional sensitivity and selectivity.[12][13]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar and semi-polar compounds like boronic acid derivatives. Negative ion mode is often effective for the analysis of underivatized boronic acids.[13]
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[28] For structural elucidation of unknown impurities, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.
Caption: Workflow for identifying unknown impurities via LC-MS.
-
Instrumentation: LC-MS system with an ESI source and a single quadrupole or TOF mass analyzer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: ESI Positive and Negative.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides unparalleled insight into the molecular structure of the reaction product.[19] Both ¹H and ¹³C NMR are essential for confirming the successful formation of the desired C-C bond and the overall structure. Furthermore, ¹¹B NMR can be a powerful, albeit less common, tool to directly probe the boron-containing species in the reaction mixture.[18][19]
-
Solvent: A deuterated solvent in which the sample is fully soluble is chosen (e.g., DMSO-d₆, CDCl₃).
-
Quantitative NMR (qNMR): For accurate quantification, a longer relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, and a calibrated internal standard is used.[17]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Observe the disappearance of the boronic acid proton and the appearance of new aromatic signals corresponding to the coupled product.
-
Integrate the signals to confirm the expected proton ratios.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Confirm the presence of all expected carbon signals.
-
-
(Optional) 2D NMR:
-
Perform COSY and HSQC/HMBC experiments to confirm connectivity if the structure is novel or ambiguous.
-
Conclusion
The validation of reaction products of this compound requires a thoughtful and systematic approach. While HPLC provides a robust platform for purity assessment and quantification, its combination with mass spectrometry is essential for the confident identification of products and impurities. NMR spectroscopy remains the definitive technique for structural elucidation. By understanding the principles, strengths, and limitations of each method and by adhering to established validation guidelines, researchers can ensure the integrity and quality of their data, which is fundamental to the successful advancement of drug development programs.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. database.ich.org [database.ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 14. analysis of boric acid by LC-MS - Chromatography Forum [chromforum.org]
- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. mdpi.com [mdpi.com]
- 21. tsapps.nist.gov [tsapps.nist.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 27. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sciex.com [sciex.com]
A Comparative Guide to the Spectroscopic Analysis of Compounds Synthesized from 5-Cyano-2-methoxyphenylboronic Acid
Introduction: The Versatility of a Substituted Phenylboronic Acid
5-Cyano-2-methoxyphenylboronic acid is a valuable and versatile building block in modern organic synthesis. Its utility stems from the strategic placement of three key functional groups on a stable phenyl ring: a boronic acid for carbon-carbon bond formation, a cyano group acting as a potent electron-withdrawing moiety, and a methoxy group serving as an electron-donating group. This electronic push-pull system, combined with the steric influence of the ortho-methoxy group, makes it a unique reagent for creating complex molecular architectures, particularly biaryl scaffolds found in many pharmaceutical and materials science applications.[1][2]
The most prominent application of this reagent is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for synthesizing biaryls.[3][4] The successful synthesis of novel compounds from this starting material is critically dependent on rigorous analytical characterization. This guide provides an in-depth comparison of spectroscopic techniques—NMR, IR, Mass Spectrometry, and UV-Vis—to analyze and validate the products of such syntheses. We will delve into the causality behind experimental choices and present a self-validating workflow for unambiguous structure elucidation.
The Synthetic Workhorse: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the cornerstone reaction for utilizing this compound.[3][4][5] The reaction facilitates the formation of a new C-C bond between our boronic acid and an aryl halide or triflate. Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) catalyst to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety (the 5-cyano-2-methoxyphenyl group) to the palladium center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is critical for activating the boronic acid, making the boron atom more nucleophilic.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
References
A Senior Application Scientist's Guide to the Synthesis of 5-Cyano-2-Methoxy-Biphenyls: A Comparative Analysis of Modern Reagents
Introduction: The Significance of the 5-Cyano-2-Methoxy-Biphenyl Scaffold
The 5-cyano-2-methoxy-biphenyl moiety is a privileged scaffold in modern chemistry. Its unique electronic and structural properties make it a cornerstone in the development of advanced liquid crystals, organic light-emitting diodes (OLEDs), and, most critically, pharmaceutical agents. The cyano group acts as a versatile synthetic handle and a potent hydrogen bond acceptor, while the methoxy group influences conformation and metabolic stability. For researchers in drug development, identifying efficient, scalable, and safe synthetic routes to this core is paramount.
This guide provides an in-depth comparison of alternative reagents and methodologies for synthesizing 5-cyano-2-methoxy-biphenyls. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare performance based on experimental data, and provide validated, step-by-step procedures for the most promising methods.
Strategic Approaches: Convergent vs. Late-Stage Functionalization
The synthesis of this target molecule can be broadly categorized into two strategic approaches: a convergent synthesis, where the biphenyl bond is formed between two pre-functionalized aryl rings, and a late-stage functionalization approach, where the biphenyl core is first constructed, followed by the introduction of the cyano group. The choice between these strategies is dictated by factors such as starting material availability, functional group tolerance, and scalability.
Caption: Comparison of Convergent vs. Late-Stage Cyanation strategies.
Part 1: Convergent Synthesis via Cross-Coupling Reactions
The most prevalent strategy for constructing the biphenyl core is through transition-metal-catalyzed cross-coupling reactions. This approach offers high modularity and generally excellent yields.
The Workhorse: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its mild conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The reaction involves the coupling of an organoboron species with an organohalide.
Causality of Component Selection:
-
Palladium Precatalyst: Pd(OAc)₂ and Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is often preferred for its air stability and lower cost, forming the active Pd(0) species in situ.
-
Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst, facilitating oxidative addition, and promoting reductive elimination. Triphenylphosphine (PPh₃) is a standard, cost-effective choice, while more electron-rich and bulky ligands like SPhos or XPhos can improve reaction rates and yields for challenging substrates.[1]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is typical, as water is often necessary to dissolve the inorganic base.
Reaction Scheme: (Route A) 4-Cyano-2-methoxyphenylboronic Acid + Aryl Bromide (Route B) 2-Methoxy-5-bromobenzonitrile + Arylboronic Acid
A Powerful Alternative: Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[2][3] This heightened reactivity can be advantageous for coupling with less reactive aryl chlorides or for constructing sterically hindered biphenyls at lower temperatures.[4]
Key Considerations:
-
Organozinc Preparation: Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent. This adds a step compared to the often commercially available boronic acids.
-
Catalyst System: Palladium catalysts with electron-rich phosphine ligands, similar to those used in Suzuki couplings, are effective.[4] Nickel catalysts are also highly efficient for Negishi couplings and offer a more cost-effective solution.
-
Functional Group Tolerance: While generally good, the higher nucleophilicity of organozinc reagents can sometimes lead to lower tolerance for sensitive electrophilic functional groups compared to organoborons.
The Rise of Nickel Catalysis
Driven by the high cost and relative scarcity of palladium, nickel-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative.[5] Nickel can catalyze Suzuki- and Negishi-type couplings, often with unique reactivity.
Advantages & Mechanistic Insights:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Reactivity with Aryl Chlorides: Nickel catalysts are often more effective for coupling unactivated aryl chlorides.
-
Photoredox Dual Catalysis: Recent advancements have combined nickel catalysis with visible-light photoredox catalysis. This dual system allows reactions to proceed under exceptionally mild, room-temperature conditions, avoiding the need for hypertoxic reagents or air-sensitive Ni(0) precursors.[5] In this mechanism, a photocatalyst absorbs light and engages in single-electron transfer (SET) with the nickel center, facilitating the catalytic cycle through Ni(I)/Ni(III) intermediates rather than the traditional Ni(0)/Ni(II) pathway.
Performance Comparison: Convergent Methods
| Method | Catalyst | Coupling Partner | Typical Yield | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Palladium | Arylboronic Acid/Ester | 80-95% | High functional group tolerance, stable reagents | Slower with aryl chlorides, potential for protodeboronation |
| Negishi | Palladium or Nickel | Arylzinc Halide | 85-98% | High reactivity, good for hindered systems | Moisture-sensitive reagents, extra prep step |
| Ni-Photoredox | Nickel + Photocatalyst | Aryl Halide | 70-90% | Very mild conditions, cost-effective catalyst | May require specialized photochemical equipment |
Part 2: Late-Stage Cyanation Strategies
This approach involves forming a suitable 2-methoxy-biphenyl precursor (e.g., 5-bromo-2-methoxy-biphenyl) and then introducing the nitrile functionality. This can be advantageous if the required cyano-substituted starting materials for a convergent synthesis are unavailable or prohibitively expensive.
Traditional vs. Modern Cyanating Reagents
Classical cyanation methods like the Rosenmund-von Braun reaction often require stoichiometric copper(I) cyanide (CuCN) at high temperatures.[6][7] The high toxicity of metal cyanides is a significant drawback, particularly in a pharmaceutical development context.
Modern palladium- or nickel-catalyzed cyanations offer a safer and more versatile alternative.[7] The key innovation lies in the development of less toxic and more manageable cyanide sources.
Comparison of Cyanide Sources:
| Cyanide Source | Formula | Toxicity | Key Features & Considerations |
| Sodium/Potassium Cyanide | NaCN/KCN | High | Inexpensive, highly effective but extremely toxic. Requires stringent safety protocols.[6] |
| Zinc Cyanide | Zn(CN)₂ | High | Less water-soluble than NaCN/KCN, often used in Pd-catalyzed reactions to avoid catalyst inhibition.[7] |
| Trimethylsilyl Cyanide | TMSCN | High (releases HCN) | A liquid source that can be used under milder, metal-free conditions, often in photoredox catalysis.[8] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | A safer, crystalline solid where the cyanide is tightly bound. Considered a "non-toxic" surrogate, releasing CN⁻ only under specific reaction conditions.[9] |
| Benzyl/Acetonitrile | PhCH₂CN / CH₃CN | Moderate/Low | Can serve as a cyanide source in certain Ni-catalyzed reactions via reductive C-C bond cleavage, avoiding traditional cyanide salts entirely.[7][10] |
Palladium-Catalyzed Cyanation of Aryl Halides
This is the most established modern method for late-stage cyanation. The catalytic cycle is similar to other cross-coupling reactions, but catalyst deactivation by excess cyanide can be a challenge.[7] Using zinc cyanide or potassium ferrocyanide can mitigate this issue.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for specific substrates and laboratory conditions. All work should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Synthesis of 5-Cyano-2-methoxy-biphenyl
This protocol is based on general procedures for Suzuki-Miyaura couplings.[11]
Materials:
-
2-Bromo-4-cyanophenol (or its methoxy equivalent, 2-methoxy-5-bromobenzonitrile) (1.0 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL, degassed)
Procedure:
-
Reaction Setup: To a 25 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask.
-
Solvent Addition & Degassing: Add the toluene, ethanol, and degassed water. Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add 15 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Protocol 2: Late-Stage Cyanation using Potassium Ferrocyanide
This protocol is adapted from methodologies employing safer cyanide sources.[9]
Materials:
-
5-Bromo-2-methoxy-biphenyl (1.0 mmol, 1.0 eq)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 mmol, 2.4 eq of CN⁻)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.036 mmol, 3.6 mol%)
-
Sodium carbonate (Na₂CO₃) (0.2 mmol, 0.2 eq)
-
N,N-Dimethylacetamide (DMAc) (4 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 5-bromo-2-methoxy-biphenyl, potassium ferrocyanide, Pd(OAc)₂, dppf, and sodium carbonate.
-
Solvent Addition: Add 4 mL of anhydrous, degassed DMAc via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C in a preheated oil bath for 18-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove inorganic salts.
-
Washing: Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 5-cyano-2-methoxy-biphenyl.
Conclusion and Future Perspectives
The synthesis of 5-cyano-2-methoxy-biphenyls can be approached through several highly efficient and robust methodologies. For convergent syntheses, the Suzuki-Miyaura coupling remains the gold standard due to its operational simplicity and broad functional group tolerance. The Negishi coupling offers a more reactive alternative, particularly for challenging substrates.[2] The continued development of nickel-catalyzed and dual photoredox-nickel catalyzed systems presents a compelling path forward, offering significant cost reduction and milder reaction conditions, which are critical considerations for industrial-scale synthesis.[5][12]
For late-stage functionalization, the move away from highly toxic metal cyanides towards safer surrogates like potassium ferrocyanide represents a major advance in process safety and environmental responsibility.[9] The choice of strategy—convergent versus late-stage—will ultimately depend on a project's specific constraints, including starting material cost, scalability, and safety infrastructure. As synthetic chemistry evolves, we anticipate further innovations in C-H activation and flow chemistry will provide even more direct and sustainable routes to this valuable chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules [cjph.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cyanation - Wikipedia [en.wikipedia.org]
- 8. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Cyano-2-methoxyphenylboronic Acid Derivatives in Kinase Inhibition
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in medicinal chemistry is paramount to the successful discovery of novel therapeutics. 5-Cyano-2-methoxyphenylboronic acid has emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors. This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of derivatives originating from this versatile chemical entity, with a specific focus on the potent pan-Pim kinase inhibitor, GDC-0339. We will dissect the experimental data that underscores the therapeutic potential of this class of compounds and offer detailed protocols for their synthesis and evaluation.
Introduction: The Significance of the 5-Cyano-2-methoxyphenyl Moiety
The 5-cyano-2-methoxyphenyl group offers a unique combination of electronic and steric properties that make it an attractive component in drug design. The electron-withdrawing nature of the cyano group can influence pKa, hydrogen bonding potential, and metabolic stability, while the methoxy group can provide conformational constraints and additional points for hydrogen bonding. Boronic acids, in general, are highly valued in medicinal chemistry for their role in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures.[1] The stability and ease of preparation of boronic acids further enhance their utility as key intermediates in organic synthesis.
This guide will use the clinical candidate GDC-0339, a potent pan-Pim kinase inhibitor, as a central case study to explore the SAR of derivatives from this compound. Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and metabolism, making them attractive targets for cancer therapy.
Case Study: GDC-0339 - A Potent Pan-Pim Kinase Inhibitor
GDC-0339, chemically known as (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, is a testament to the successful application of the this compound scaffold in drug discovery.[2][3][4][5] This compound has demonstrated exceptional potency and oral bioavailability as an inhibitor of all three Pim kinase isoforms.[6][7][8]
Biological Activity and Potency
Experimental data reveals that GDC-0339 is a highly potent inhibitor of Pim kinases, with Ki values in the low nanomolar range.[1][6][7] This high affinity is a direct result of the specific molecular interactions between the inhibitor and the ATP-binding pocket of the Pim kinases.
| Kinase Isoform | Ki (nM) | IC50 (µM) for MM.1S cells |
| Pim-1 | 0.03[1][7] | 0.1[7] |
| Pim-2 | 0.1[1][7] | |
| Pim-3 | 0.02[1][7] |
The potent activity of GDC-0339 translates into significant anti-tumor efficacy in preclinical models of multiple myeloma. In RPMI8226 and MM.1S human multiple myeloma xenograft mouse models, GDC-0339 exhibited dose-dependent tumor growth inhibition.[2]
Structure-Activity Relationship Insights
While a comprehensive SAR study detailing a wide range of derivatives from this compound for Pim kinase inhibition is not publicly available, we can infer key structural contributions from the GDC-0339 molecule and related dihydronaphthyridine derivatives.[9][10][11][12]
-
The 4-Cyano Group: The cyano group at the 4-position of the phenyl ring is crucial for activity. It is likely involved in hydrogen bonding interactions with the kinase hinge region, a common feature for many kinase inhibitors. Alterations to this group would be expected to significantly impact potency.
-
The 2-Methoxy Group: The methoxy group at the 2-position of the phenyl ring likely plays a role in orienting the phenyl ring within the binding pocket to optimize interactions. It may also contribute to the overall physicochemical properties of the molecule, such as solubility and membrane permeability.
-
The Dihydronaphthyridine Core: This heterocyclic system serves as the central scaffold, positioning the key interacting moieties in the correct spatial orientation for binding to the Pim kinase active site.
-
Substituents on the Dihydronaphthyridine Ring: The ethoxy, dimethyl, and carboxamide groups on the dihydronaphthyridine core are critical for fine-tuning the molecule's properties, including potency, selectivity, and pharmacokinetic profile.
The development of GDC-0339 from an earlier lead compound, GNE-190, highlights the importance of optimizing for oral bioavailability. While GNE-190 was a potent pan-Pim kinase inhibitor, it suffered from low bioavailability. The structural modifications leading to GDC-0339 significantly improved this parameter, underscoring the importance of considering ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the drug discovery process.[2]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of cyanophenylboronic acids involves ortho-lithiation of a substituted benzonitrile followed by quenching with a trialkyl borate.[13]
Diagram of Synthetic Pathway
Caption: General synthetic scheme for this compound.
Step-by-Step Protocol:
-
Dissolve 2-methoxybenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous hydrochloric acid (HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1 equivalent), the desired aryl or heteroaryl halide (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent like dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Comparative Analysis and Future Perspectives
The case of GDC-0339 effectively demonstrates the utility of the this compound scaffold in generating potent and selective kinase inhibitors. The key to its success lies in the optimal presentation of hydrogen bond donors and acceptors, as well as the overall molecular shape that complements the ATP-binding site of the Pim kinases.
For future drug discovery efforts utilizing this building block, a systematic exploration of the following aspects is warranted:
-
Alternative Heterocyclic Scaffolds: While the dihydronaphthyridine core has proven effective, coupling this compound to other heterocyclic systems could lead to inhibitors with novel kinase selectivity profiles.
-
Modification of the Cyano and Methoxy Groups: Bioisosteric replacement of the cyano group (e.g., with a trifluoromethyl or a small heterocycle) or modification of the methoxy group (e.g., to larger alkoxy groups or to a hydroxyl group) could modulate potency, selectivity, and pharmacokinetic properties.
-
Exploration of Different Linkers: In more complex derivatives, the nature of the linker connecting the 5-Cyano-2-methoxyphenyl moiety to the core scaffold can significantly impact activity. Varying linker length, rigidity, and polarity can lead to improved compounds.
By systematically exploring these chemical avenues, researchers can leverage the favorable properties of this compound to develop the next generation of targeted therapeutics.
References
- 1. GDC-0339 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 2. | BioWorld [bioworld.com]
- 3. (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-3,4-dihydro-1,6-naphthyridine-3-carboxamide | C21H22N4O3 | CID 91928499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | C21H22N4O3 | CID 24993045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GDC-0339 | Pim | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 5-Cyano-2-methoxyphenylboronic Acid: Dissecting the Influence of the ortho-Methoxy Group
<Senior Application Scientist
Abstract
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reactivity of the requisite boronic acids is a critical parameter, dictated by the subtle interplay of steric and electronic factors of their substituents. This guide provides an in-depth analysis of 5-Cyano-2-methoxyphenylboronic acid, a versatile building block, with a specific focus on the often-misunderstood role of the ortho-methoxy group. Through a comparative lens, supported by mechanistic principles and experimental insights, we will elucidate how this substituent modulates the boronic acid's performance in palladium-catalyzed cross-coupling reactions.
Introduction: The Suzuki-Miyaura Coupling and the Importance of Boronic Acid Scaffolds
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has become a cornerstone of organic synthesis due to its high functional group tolerance and relatively mild reaction conditions.[1][2] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The efficiency of this cycle, and thus the overall reaction yield, is highly dependent on the nature of the boronic acid.
This compound presents an interesting case study. The molecule possesses two key substituents: a strongly electron-withdrawing cyano (CN) group at the para position and an electron-donating methoxy (OCH₃) group at the ortho position. Understanding the combined influence of these groups is paramount for predicting and optimizing its reactivity.
The Dual Nature of the ortho-Methoxy Group: Electronic and Steric Effects
The presence of a substituent at the ortho position to the boronic acid moiety introduces a layer of complexity that can significantly impact reactivity. In the case of the methoxy group, this influence is twofold:
-
Electronic Effects: The methoxy group is traditionally considered electron-donating through resonance, which can increase the electron density on the aromatic ring.[4] However, its oxygen atom also exerts an electron-withdrawing inductive effect. The interplay of these opposing electronic forces can modulate the Lewis acidity of the boron center.
-
Steric Effects: The spatial bulk of the ortho-methoxy group can present a significant steric barrier.[4] This hindrance can impede the approach of the bulky palladium catalyst to the boron center, potentially slowing down the crucial transmetalation step.[5]
Furthermore, a unique feature of the ortho-methoxy group is the potential for the oxygen's lone pair to chelate with the palladium catalyst. This interaction can sometimes lead to an alternative, more favorable transition state, although in other cases it may act as a catalyst poison, forming an unreactive complex.[6][7]
The Role of the para-Cyano Group: An Activating Influence
In contrast to the ambiguity of the ortho-methoxy group, the influence of the para-cyano group is more straightforward. As a potent electron-withdrawing group, the cyano substituent decreases the electron density of the aromatic ring.[8] This electronic pull enhances the electrophilicity of the carbon atom attached to the boron, which in turn can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Comparative Reactivity Analysis
Table 1: Inferred Comparative Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid | Key Substituents | Expected Influence on Reactivity | Inferred Reactivity Trend |
| This compound | ortho-OCH₃, para-CN | Complex interplay: ortho-OCH₃ can be sterically hindering; para-CN is electronically activating. | Moderate to Good |
| 4-Cyanophenylboronic acid | para-CN | Strongly activating due to the electron-withdrawing cyano group. | High |
| 2-Methoxyphenylboronic acid | ortho-OCH₃ | Primarily sterically hindering, with some electronic donation. | Low to Moderate |
| Phenylboronic acid | None | Baseline reactivity. | Moderate |
This table is a qualitative summary based on general principles of substituent effects in Suzuki-Miyaura coupling. Actual yields can vary significantly with reaction conditions.
The general trend suggests that the electron-withdrawing para-cyano group is a dominant activating factor. The presence of the ortho-methoxy group likely attenuates this activation to some degree due to steric hindrance. However, for many applications, the reactivity of this compound remains synthetically useful, especially when employing modern, highly active catalyst systems designed for sterically demanding substrates.[9][10]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a deoxygenated solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Figure 1: The Suzuki-Miyaura catalytic cycle and the points of influence for the ortho-methoxy and para-cyano substituents on the boronic acid.
Figure 2: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The reactivity of this compound in Suzuki-Miyaura coupling is a nuanced subject, governed by the competing influences of its ortho-methoxy and para-cyano substituents. While the para-cyano group acts as a strong activator by withdrawing electron density, the ortho-methoxy group introduces steric hindrance that can temper this reactivity.
For researchers and drug development professionals, this understanding is crucial. When employing this building block, the choice of catalytic system is of utmost importance. Modern palladium catalysts with bulky, electron-rich phosphine ligands are often necessary to overcome the steric challenge posed by the ortho-methoxy group and achieve high yields.[11][12] Further quantitative studies directly comparing the reaction kinetics of this and related boronic acids would be invaluable to the field, allowing for more precise predictive models of reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Cyano-2-methoxyphenylboronic acid
The responsible management of chemical reagents is a cornerstone of laboratory safety and research integrity. For scientists engaged in drug discovery and development, the proper handling and disposal of complex molecules like 5-Cyano-2-methoxyphenylboronic acid are not merely procedural hurdles but critical components of a robust safety culture. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in an understanding of its unique chemical properties. The dual-functionality of this molecule—containing both a boronic acid group and a cyanide group—necessitates a stringent and informed disposal pathway that addresses both hazards.
Section I: Hazard Assessment and Core Disposal Principles
This compound must be treated as hazardous waste. Its hazard profile is dictated by two key structural features: the boronic acid moiety, which presents irritant properties, and the cyano group, which carries a high degree of toxicity and reactivity, particularly with acids.
The primary directive for handling any cyanide-containing compound is the prevention of acidification. Under no circumstances should this compound or its waste streams be mixed with acids or acidic waste. [1] Contact with acid will lead to the rapid evolution of hydrogen cyanide (HCN), an acutely toxic and potentially lethal gas.[2] Therefore, all disposal procedures are built around this fundamental principle.
Core Principles:
-
Treat as Hazardous Waste: All materials contaminated with this compound must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[3]
-
No Drain Disposal: This chemical should never be disposed of down the drain.[4][5]
-
Segregate Waste Streams: Cyanide-containing waste must be kept in dedicated, separate waste containers, away from all other chemical waste, especially acids.[2][6]
Table 1: GHS Hazard Classification Summary
The hazard profile below is synthesized from data for structurally related boronic acids and cyanide compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
| Hazard Class | Classification | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Assumed from cyano group) | Avoid ingestion, skin contact, and inhalation of dust. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[7] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[7] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | May cause respiratory irritation.[8] |
| Reactivity with Acids | High | Reacts with acids to produce extremely toxic hydrogen cyanide gas.[2] |
Section II: Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[3] An emergency eyewash station and safety shower must be readily accessible.
Required PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[9]
-
Hand Protection: Chemically resistant nitrile gloves. Double-gloving is recommended.[2] Inspect gloves for any signs of damage before use.
-
Protective Clothing: A laboratory coat must be worn to protect against skin contact.[3]
Section III: Waste Segregation and Container Management
Proper segregation is the most critical step in preventing dangerous reactions. Cyanide waste must be isolated from all other waste streams.
Caption: Waste Segregation Workflow for this compound.
Container Requirements:
-
Dedicated Use: Use waste containers exclusively for cyanide-containing waste.[2][6]
-
Material: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," a "Cyanide" identifier, and a clear warning: "DANGER - DO NOT MIX WITH ACIDS ".[2]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection.[10]
Section IV: Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Work Area: Perform all steps inside a certified chemical fume hood.
-
Container: If in its original, intact packaging, leave it as is.
-
Transfer (if necessary): If the original container is compromised, carefully transfer the solid into a new, appropriate hazardous waste container.
-
Labeling: Ensure the container is labeled correctly as described in Section III.
-
Storage: Store securely for collection by EHS or a licensed contractor.
Protocol 2: Disposal of Contaminated Solid Waste
(e.g., weighing paper, gloves, TLC plates, contaminated silica gel)
-
Collection: Inside a fume hood, collect all contaminated solid materials.
-
Packaging: Place the materials into a sturdy, sealable plastic bag. Double-bagging is recommended for enhanced safety.[1]
-
Final Containment: Place the sealed bag(s) into the designated "Solid Cyanide Waste" container.
-
Labeling and Storage: Ensure the container is properly labeled and stored for disposal.
Protocol 3: Disposal of Contaminated Liquid Waste
(e.g., reaction mixtures, chromatographic fractions, solutions)
-
Waste Container: Select a designated "Liquid Cyanide Waste" container made of compatible material (HDPE or glass).
-
Transfer: Using a funnel to prevent spills, carefully pour the liquid waste into the container inside a fume hood.
-
Log Contents: Maintain a log of the approximate composition of the liquid waste, including solvents, to aid the disposal company.
-
Closure: Keep the container securely closed at all times, except when adding waste.[11] Do not overfill; a maximum of 90% capacity is recommended.[12]
-
Labeling and Storage: Ensure the container is properly labeled and stored away from acids.
Protocol 4: Decontamination of Empty Containers
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or the solvent used in the experiment). The first rinseate must be collected and disposed of as liquid cyanide hazardous waste .[10]
-
Subsequent Rinses: The second and third rinses should also be collected into the liquid cyanide waste container.
-
Final Cleaning: After the solvent rinses, the container can be washed with soap and water.
-
Container Disposal: Once clean and completely dry, deface the original label. The container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[10]
Section V: Emergency Procedures - Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Emergency Spill Response Workflow.
For a small spill contained within a fume hood:
-
Alert: Notify personnel in the immediate area.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[3]
-
Decontaminate: Once absorbed, clean the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][6] This two-step process helps safely neutralize and oxidize residual cyanide.
-
Collect: Carefully scoop all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container for disposal as solid cyanide waste.[6]
For a large spill or any spill outside a fume hood:
-
Evacuate: Immediately evacuate the area.[6]
-
Alert: Alert others in the vicinity to evacuate and restrict access to the spill area.
-
Report: From a safe location, report the spill to your supervisor and your institution's EHS department or emergency response team immediately.[3]
Section VI: Summary of Best Practices
Table 2: Disposal Do's and Don'ts
| Do | Don't |
| Do wear all required PPE, including double gloves and eye protection. | Don't ever mix cyanide waste with acidic waste.[2] |
| Do conduct all work in a certified chemical fume hood. | Don't dispose of any material down the drain.[5] |
| Do segregate cyanide waste into dedicated, clearly labeled containers.[6] | Don't leave waste containers open or unlabeled.[11] |
| Do collect the first rinse of an empty container as hazardous waste.[10] | Don't attempt to neutralize bulk quantities of waste yourself. |
| Do consult your institution's EHS department with any questions. | Don't handle a large spill without proper training and equipment. |
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. web.mit.edu [web.mit.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. fishersci.com [fishersci.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pfw.edu [pfw.edu]
- 12. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 5-Cyano-2-methoxyphenylboronic Acid
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and precision. 5-Cyano-2-methoxyphenylboronic acid is a valuable building block in medicinal chemistry, but its utility is matched by the need for rigorous handling protocols. This guide provides an in-depth, procedural framework for its safe use, grounded in established safety principles for arylboronic acids. The protocols herein are designed to be a self-validating system, ensuring that safety is an integral part of the scientific workflow, from preparation to disposal.
Core Hazard Assessment
While specific toxicological data for this compound is not extensively published, its structure places it within the family of arylboronic acids. Authoritative safety data sheets for analogous compounds consistently highlight several key hazards.[1][2][3] Therefore, a conservative approach requires treating this compound with the same level of caution. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][4]
Table 1: GHS Hazard Classification for Analogous Arylboronic Acids
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |
This hazard profile dictates that all handling procedures must be designed to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist item; it is a critical barrier engineered to protect you from the specific hazards identified above. The following table outlines the minimum required PPE for handling this compound.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Causality |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield.[5][6][7] | Why: The solid is a fine powder that can easily become airborne and cause serious eye irritation.[3][4] Standard safety glasses are insufficient; fully sealed goggles are required to protect against dust particles and potential splashes during solution preparation.[8] |
| Hand Protection | Chemically resistant nitrile gloves.[5][6][7] | Why: Direct skin contact can cause irritation.[4] Nitrile gloves offer robust protection against incidental contact with boronic acids.[9] Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[7] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes.[7] | Why: This protects against accidental spills and contamination of personal clothing. A fully buttoned coat provides a continuous barrier for the torso.[9] |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator. | Why: Handling the solid powder, especially during weighing and transfer, can generate airborne dust that may cause respiratory tract irritation.[3][4][7] All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation risk.[5][6] The respirator adds a crucial layer of personal protection. |
Safe Handling and Operational Workflow
Adherence to a strict, logical workflow is paramount for safety. The following step-by-step protocol ensures that risks are minimized at every stage of handling.
Step 1: Pre-Operational Safety Checks
-
Verify Fume Hood Functionality: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational. Check the flow rate monitor and visualize the airflow to confirm proper containment.[6]
-
Locate Emergency Equipment: Confirm the immediate accessibility of a safety shower and an eyewash station.[7]
-
Prepare Work Area: The designated workspace within the fume hood must be clean, free of clutter, and clear of incompatible materials such as strong oxidizing agents or strong acids.[2][5]
-
Assemble Materials: Have all necessary equipment (spatulas, weighing paper, glassware) and waste containers prepared and within reach inside the fume hood to minimize movement and potential for spills.
Step 2: Donning PPE and Chemical Handling
-
Don PPE: Put on all required PPE as specified in Table 2 before opening the chemical container.
-
Handling the Solid:
Step 3: Post-Handling and Decontamination
-
Clean Workspace: After use, carefully decontaminate the work area. Wipe down surfaces with an appropriate solvent to remove any residual chemical dust.
-
Decontaminate Equipment: Clean all glassware and tools used. The initial rinsate should be collected as hazardous liquid waste.[5]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, turning them inside out during removal.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work, even though gloves were worn.[7]
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an accidental exposure or spill, a rapid and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10][11] Seek immediate medical attention.[12]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water while removing all contaminated clothing.[10][11] Seek medical attention if irritation develops or persists.[12]
-
Inhalation: Move the affected person to fresh air at once.[10] If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.
-
Spills: If a spill is contained within the fume hood, close the sash and use a spill kit to clean it up while wearing appropriate PPE.[6] Sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[13] If a spill occurs outside the hood, evacuate the area and follow your institution's emergency procedures.
Waste Disposal Plan: Ensuring a Safe Conclusion
Proper disposal is a crucial final step in the chemical handling lifecycle. All materials contaminated with this compound must be treated as hazardous waste.[5]
-
Waste Segregation:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[5]
By integrating these safety protocols into your daily laboratory operations, you uphold the integrity of your research while ensuring the well-being of yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.strem.com [sds.strem.com]
- 5. benchchem.com [benchchem.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. research.arizona.edu [research.arizona.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. laballey.com [laballey.com]
- 13. sciencing.com [sciencing.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
